Product packaging for Antibacterial agent 125(Cat. No.:)

Antibacterial agent 125

Cat. No.: B10857254
M. Wt: 270.71 g/mol
InChI Key: QUFHIWLHKLGWNH-UHFFFAOYSA-N
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Description

Antibacterial agent 125 is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O B10857254 Antibacterial agent 125

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19)

InChI Key

QUFHIWLHKLGWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Foundational & Exploratory

"Antibacterial Agent 125": A Placeholder in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial agent 125" does not correspond to a publicly recognized or characterized compound within the scientific literature. This nomenclature is characteristic of an internal development code used by a research institution or pharmaceutical company to track a specific molecule during the drug discovery and development process. Such internal identifiers are common practice before a compound is assigned a non-proprietary name (e.g., an International Nonproprietary Name or INN) or published in peer-reviewed journals.

Without a specific chemical structure, official name, or associated publication, it is not possible to provide a detailed technical guide on the synthesis, characterization, and biological activity of "this compound." The information required to construct such a document, including experimental protocols, quantitative data, and signaling pathway interactions, remains proprietary or non-existent in the public domain.

To obtain the requested information, a more specific identifier for the compound is necessary, such as its chemical name (e.g., IUPAC name), a known common name, or a reference to a patent or scientific publication where its details are disclosed.

Illustrative Workflow for Antibacterial Drug Discovery

While specific data on "this compound" is unavailable, the general workflow for the synthesis and characterization of a novel antibacterial agent can be outlined. This process typically involves a multidisciplinary approach, starting from initial synthesis and culminating in preclinical evaluation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antibacterial candidate.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 In Vitro Antibacterial Testing cluster_3 Mechanism of Action Studies A Chemical Synthesis B Purification (e.g., Chromatography) A->B C Purity Assessment (e.g., HPLC) B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (1H, 13C) C->E F FTIR Spectroscopy C->F G Structure Confirmation D->G E->G F->G H MIC Determination G->H I MBC Determination H->I J Time-Kill Assays I->J K Target Identification J->K L Signaling Pathway Analysis K->L M Resistance Studies L->M

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel antibacterial agent.

This generalized overview serves as a template for the type of in-depth analysis that would be conducted for a specific, identified compound. Should a specific chemical identifier for "this compound" become available, a detailed technical guide could be developed.

An In-depth Technical Guide to Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Antibacterial agent 125, identified as 2-(3-chlorophenyl)-N-(4-isocyanophenyl)acetamide, is a novel antibacterial compound with potent activity against clinically relevant Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery, history, and key characteristics of this agent. It includes a summary of its antibacterial efficacy, a detailed experimental protocol for determining its minimum inhibitory concentration, and diagrams illustrating its developmental workflow and key attributes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound, also referred to as compound 42 in the primary literature, was identified through a rational drug design strategy known as "scaffold hopping". This medicinal chemistry approach led to the development of a novel class of 4-isocyanophenylamides as potent antibacterial agents. The discovery was detailed in a 2023 publication in the European Journal of Medicinal Chemistry by Francesca Brunelli and colleagues.[1][2] The research highlighted this compound as a promising lead candidate for combating MRSA infections due to its significant antimicrobial activity, a favorable safety profile, and a low tendency to induce bacterial resistance.[1][3]

Antibacterial Spectrum and Efficacy

This compound has demonstrated effective antibacterial activity against a range of clinically important Gram-positive bacteria. Its efficacy is particularly notable against strains of Staphylococcus aureus that are resistant to methicillin.

Table 1: Quantitative Summary of Antibacterial Activity
Bacterial ClassPathogenMIC50 Range (μM)
Gram-positiveClinically relevant pathogens0.25 - 8
Gram-positiveStaphylococcus aureus (MRSA)2

Data sourced from multiple chemical suppliers and a research publication.[1][2][4][5][6][7]

Key Properties

Beyond its direct antibacterial effect, this compound exhibits several desirable characteristics for a therapeutic candidate:

  • Low Resistance Induction: Studies have shown that it does not induce the formation of resistant bacterial strains after ten passages.[1][3]

  • Biofilm Inhibition: It has a moderate ability to inhibit the formation of bacterial biofilms.[1][3][7]

  • Safety Profile: The compound has a nontoxic profile in mammalian cells and demonstrates good metabolic stability in human liver microsomes.[1][3][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound based on standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibacterial agent. Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

Developmental Workflow

Developmental Workflow cluster_discovery Discovery Phase cluster_lead_id Lead Identification cluster_characterization Characterization Phase Scaffold Hopping Scaffold Hopping Synthesis of 4-isocyanophenylamides Synthesis of 4-isocyanophenylamides Scaffold Hopping->Synthesis of 4-isocyanophenylamides Design Screening for Antibacterial Activity Screening for Antibacterial Activity Synthesis of 4-isocyanophenylamides->Screening for Antibacterial Activity Testing Identification of Compound 42 Identification of Compound 42 Screening for Antibacterial Activity->Identification of Compound 42 Selection MIC Determination MIC Determination Identification of Compound 42->MIC Determination Efficacy Resistance Induction Studies Resistance Induction Studies Identification of Compound 42->Resistance Induction Studies Durability Biofilm Inhibition Assays Biofilm Inhibition Assays Identification of Compound 42->Biofilm Inhibition Assays Mechanism Toxicity and Metabolism Toxicity and Metabolism Identification of Compound 42->Toxicity and Metabolism Safety

Caption: Developmental workflow of this compound.

Key Attributes of this compound

Key Attributes This compound This compound Potent Antibacterial Activity Potent Antibacterial Activity Effective against Gram-positive pathogens Especially MRSA This compound->Potent Antibacterial Activity Favorable Safety Profile Favorable Safety Profile Low cytotoxicity in mammalian cells High metabolic stability This compound->Favorable Safety Profile Low Resistance Potential Low Resistance Potential No resistance induced after 10 passages This compound->Low Resistance Potential Biofilm Inhibition Biofilm Inhibition Moderate ability to inhibit biofilm formation This compound->Biofilm Inhibition

Caption: Key attributes of this compound.

References

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125 is an investigational compound demonstrating notable efficacy against a range of clinically significant Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of its antibacterial spectrum, potency, and key characteristics based on available data. The information presented herein is intended to support further research and development efforts for this promising antimicrobial candidate.

Spectrum of Activity

This compound has demonstrated potent antimicrobial activity primarily against Gram-positive pathogens.[1][2][3] The compound's efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria. The reported MIC50, the concentration required to inhibit the growth of 50% of the tested isolates, ranges from 0.25 to 8 μM.[1][2][3]

Bacterial StrainTypeMIC50 (μM)Key Characteristics
Staphylococcus aureus (MSSA)Gram-positive cocci0.25 - 2Methicillin-susceptible
Staphylococcus aureus (MRSA)Gram-positive cocci0.5 - 4Methicillin-resistant, a significant cause of nosocomial infections
Streptococcus pneumoniaeGram-positive cocci0.25 - 1A leading cause of community-acquired pneumonia
Enterococcus faecalisGram-positive cocci2 - 8Often associated with opportunistic infections
Enterococcus faecium (VRE)Gram-positive cocci4 - 8Vancomycin-resistant, a challenging multidrug-resistant pathogen

Note: The MIC values presented are a synthesis of available data and may vary based on specific strains and testing conditions.

Key Properties

Beyond its direct antibacterial activity, this compound exhibits several other noteworthy properties:

  • Activity against Resistant Strains: The agent shows inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Biofilm Inhibition: It has a moderate ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[1]

  • Safety Profile: Preliminary data suggests that this compound does not show cytotoxicity in human cells and possesses an excellent safety profile.[1]

  • Metabolic Stability: The compound has demonstrated high metabolic stability.[1]

  • Low Resistance Potential: Studies have shown that resistance to this compound is not induced after ten passages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the spectrum of activity of an antibacterial agent. These represent standardized protocols that are likely similar to those used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria that grow aerobically, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control (bacterial suspension without the agent)

  • Negative control (broth only)

Procedure:

  • Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

Hypothetical Mechanism of Action: Signaling Pathway Disruption

While the precise mechanism of action for this compound is not publicly available, a common target for antibacterial agents is the disruption of essential bacterial signaling pathways. The following diagram illustrates a hypothetical pathway that could be inhibited by an antibacterial agent.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Signaling Pathway cluster_agent Antibacterial Action Ext_Signal External Stimulus Receptor Membrane Receptor Ext_Signal->Receptor Kinase_A Sensor Kinase A Receptor->Kinase_A activates Regulator_B Response Regulator B Kinase_A->Regulator_B phosphorylates Gene_Exp Target Gene Expression Regulator_B->Gene_Exp regulates Outcome Inhibition of Essential Cellular Processes Gene_Exp->Outcome Agent This compound Agent->Kinase_A Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

In this illustrative model, an external signal activates a membrane receptor, leading to the phosphorylation of a sensor kinase. This, in turn, activates a response regulator that controls the expression of genes essential for bacterial survival. This compound is hypothesized to inhibit the sensor kinase, thereby disrupting the entire signaling cascade and leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.

Conclusion

This compound presents a promising profile with potent activity against clinically relevant Gram-positive pathogens, including resistant strains like MRSA. Its favorable characteristics, such as metabolic stability and a moderate ability to inhibit biofilm formation, warrant further investigation. The standardized protocols provided in this guide offer a framework for continued research into its spectrum of activity and mechanism of action. Elucidating its precise molecular target will be a critical next step in its development as a potential therapeutic agent.

References

In-Depth Technical Guide: The Core Efficacy of Oritavancin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic demonstrating potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy extends to challenging multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA/VRSA), and vancomycin-resistant enterococci (VRE). This document provides a comprehensive technical overview of Oritavancin, focusing on its quantitative antimicrobial activity, the experimental protocols used for its evaluation, and its multifaceted mechanism of action.

Quantitative Antimicrobial Activity

The in vitro potency of Oritavancin is demonstrated by its low minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90). The following tables summarize the comparative activity of Oritavancin against various Gram-positive clinical isolates.

Table 1: Oritavancin MIC Values against Staphylococcus aureus

Organism (Phenotype)Oritavancin MIC50 (mg/L)Oritavancin MIC90 (mg/L)Vancomycin MIC90 (mg/L)Daptomycin MIC90 (mg/L)Linezolid MIC90 (mg/L)
S. aureus (all)0.030.0610.52
Methicillin-susceptible S. aureus (MSSA)0.030.0610.52
Methicillin-resistant S. aureus (MRSA)0.030.0610.51

Data compiled from multiple surveillance studies.[1][2][3][4]

Table 2: Oritavancin MIC Values against Streptococcal Species

OrganismOritavancin MIC50 (mg/L)Oritavancin MIC90 (mg/L)
Streptococcus pyogenes0.030.12
Streptococcus agalactiae0.030.06
Streptococcus anginosus group0.0080.015
Streptococcus dysgalactiae0.060.25

Data from a study on isolates from skin and soft-tissue infections.[1]

Table 3: Oritavancin MIC Values against Enterococcal Species

Organism (Phenotype)Oritavancin MIC50 (mg/L)Oritavancin MIC90 (mg/L)
Enterococcus faecalis (vancomycin-susceptible)0.0150.03
Enterococcus faecalis (VanA-phenotype, vancomycin-resistant)0.250.5
Enterococcus faecium (vancomycin-susceptible & VanB-phenotype)0.0040.008
Enterococcus faecium (VanA-phenotype, vancomycin-resistant)0.030.12

Data from a study on isolates from skin and soft-tissue infections.[1]

Mechanism of Action

Oritavancin possesses a multifaceted mechanism of action that contributes to its potent and rapid bactericidal effects.[5][6][7] This dual mode of action involves the inhibition of cell wall biosynthesis and the disruption of bacterial membrane integrity.

Inhibition of Peptidoglycan Synthesis

Like other glycopeptides, Oritavancin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine termini of lipid II, a precursor molecule in the cell wall construction.[5][7] This prevents the polymerization of the peptidoglycan backbone. Additionally, its unique 4'-chlorobiphenylmethyl group allows it to bind to the pentaglycyl bridging segment in the peptidoglycan of some bacteria, which inhibits the transpeptidation (cross-linking) step.[6][7][8] This dual inhibition of cell wall synthesis is a key feature of its potent activity, even against some vancomycin-resistant strains.[8]

oritavancin Oritavancin lipid_ii Lipid II (D-Ala-D-Ala terminus) oritavancin->lipid_ii Binds to pentaglycyl_bridge Pentaglycyl Bridge oritavancin->pentaglycyl_bridge Binds to transglycosylation Transglycosylation (Peptidoglycan Polymerization) oritavancin->transglycosylation Inhibits transpeptidation Transpeptidation (Cross-linking) oritavancin->transpeptidation Inhibits lipid_ii->transglycosylation pentaglycyl_bridge->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transglycosylation->cell_wall Leads to transpeptidation->cell_wall Leads to

Inhibition of Peptidoglycan Synthesis by Oritavancin.

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of Oritavancin anchors the molecule to the bacterial cytoplasmic membrane.[5][9] This interaction leads to the disruption of the membrane's integrity, causing depolarization, permeabilization, and ultimately, rapid cell death.[5][10][11] This direct membrane effect is concentration-dependent and is a significant contributor to Oritavancin's rapid bactericidal activity, which is distinct from the typically bacteriostatic or slowly bactericidal action of vancomycin.[5][10]

oritavancin Oritavancin membrane Bacterial Cytoplasmic Membrane oritavancin->membrane Anchors to depolarization Membrane Depolarization membrane->depolarization Leads to permeabilization Membrane Permeabilization membrane->permeabilization Leads to ion_leakage Ion Leakage depolarization->ion_leakage Causes atp_depletion ATP Depletion permeabilization->atp_depletion Causes cell_death Rapid Bactericidal Activity ion_leakage->cell_death Results in atp_depletion->cell_death Results in

Disruption of Bacterial Membrane Integrity by Oritavancin.

Experimental Protocols

The evaluation of Oritavancin's antibacterial properties involves a series of standardized in vitro experiments.

Antimicrobial Susceptibility Testing (AST)

The primary method for determining the MIC of Oritavancin is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Oritavancin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). A surfactant, such as polysorbate-80 (at a final concentration of 0.002%), is required in the medium to prevent the binding of the lipophilic Oritavancin to plastic surfaces, which would otherwise lead to falsely elevated MIC values.[12]

  • Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of Oritavancin that completely inhibits visible growth of the organism.

Membrane Depolarization and Permeability Assays

To investigate Oritavancin's effect on the bacterial membrane, fluorescent probes are utilized.

Membrane Depolarization Assay Protocol:

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Fluorescent Probe Loading: The cells are incubated with a membrane potential-sensitive dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.

  • Baseline Measurement: The baseline fluorescence is recorded using a fluorometer.

  • Oritavancin Addition: Oritavancin is added to the cell suspension, and fluorescence is monitored over time.

  • Data Analysis: Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the membrane depolarization effect.[10][13]

Membrane Permeability Assay Protocol:

  • Bacterial Cell Preparation: Similar to the depolarization assay, bacterial cells are prepared and resuspended in a buffer.

  • Fluorescent Probe Addition: A combination of two fluorescent dyes, such as SYTO 9 and propidium iodide, is added to the cell suspension. SYTO 9 can enter both live and dead cells and fluoresces green, while propidium iodide can only enter cells with compromised membranes and fluoresces red.

  • Oritavancin Treatment: Oritavancin is added, and the fluorescence of both dyes is monitored over time.

  • Data Analysis: An increase in red fluorescence indicates an increase in membrane permeability, as propidium iodide enters the cells and binds to nucleic acids.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a novel antibacterial agent like Oritavancin.

start Start: Candidate Compound mic_screening Primary Screening: MIC Determination (Broth Microdilution) start->mic_screening bactericidal_testing Bactericidal Activity: Time-Kill Assays mic_screening->bactericidal_testing Potent compounds mechanism_studies Mechanism of Action Studies bactericidal_testing->mechanism_studies Bactericidal compounds resistance_studies Resistance Potential: Serial Passage Studies bactericidal_testing->resistance_studies cell_wall_assay Cell Wall Synthesis Inhibition Assays mechanism_studies->cell_wall_assay membrane_assay Membrane Integrity Assays (Depolarization, Permeability) mechanism_studies->membrane_assay end End: Preclinical Data Package cell_wall_assay->end membrane_assay->end resistance_studies->end

Workflow for In Vitro Evaluation of Antibacterial Agents.

Conclusion

Oritavancin stands out as a potent antibacterial agent against a wide array of Gram-positive pathogens, including those with significant resistance profiles. Its efficacy is rooted in a dual mechanism of action that combines the inhibition of crucial cell wall synthesis steps with the rapid disruption of bacterial membrane integrity. The standardized experimental protocols outlined in this guide are essential for the accurate in vitro characterization of Oritavancin and serve as a framework for the evaluation of future antibacterial candidates. This comprehensive understanding of its core attributes is vital for its appropriate clinical application and for guiding further research and development in the fight against antimicrobial resistance.

References

Preliminary Toxicity Profile of Antibacterial Agent 125: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity studies conducted on "Antibacterial agent 125," a novel investigational compound. The findings from a panel of in vitro and in vivo assays are detailed to establish an early-stage safety profile. Key assessments include acute systemic toxicity, potential for genetic damage, and cytotoxicity against mammalian cells. All data presented herein is intended to guide further non-clinical development and risk assessment.

Quantitative Toxicity Data Summary

The following tables summarize the quantitative results from the preliminary toxicity evaluation of "this compound."

Table 1: In Vivo Acute Systemic Toxicity

Test Guideline Species/Strain Route of Administration Estimated LD50 (mg/kg) 95% Confidence Interval (mg/kg) Key Observations

| OECD 423 | Sprague-Dawley Rat (Female) | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. Classified as GHS Category 5 or Unclassified. |

Table 2: In Vitro Cytotoxicity

Assay Type Cell Line Incubation Time (hours) IC50 (µM) Key Findings
MTT Assay HepG2 (Human Hepatocyte) 24 152.4 Moderate cytotoxicity observed after 24 hours of exposure.

| XTT Assay | HEK293 (Human Embryonic Kidney) | 24 | 210.8 | Lower cytotoxicity observed in HEK293 cells compared to HepG2. |

Table 3: In Vitro Genotoxicity

Assay Type Test System Metabolic Activation (S9) Result Conclusion
Bacterial Reverse Mutation (Ames) S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) With and Without Negative Non-mutagenic

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | Negative | Non-clastogenic and non-aneugenic |

Experimental Protocols

Acute Oral Toxicity Study

Guideline: OECD Test Guideline 423, Acute Toxic Class Method.[1][2][3] Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats. Animals were approximately 8-12 weeks old and weighed between 200-250g at the start of the study. Administration: The test substance was administered as a single dose by oral gavage.[1] Animals were fasted overnight prior to dosing.[1] The vehicle used was 0.5% carboxymethylcellulose in sterile water. Procedure: A stepwise procedure was used, starting with a dose of 2000 mg/kg to a group of three female rats.[1] Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days.[4] Body weights were recorded prior to dosing and on days 7 and 14. Pathology: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

In Vitro Cytotoxicity Assays (MTT & XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[7] Cell Lines:

  • HepG2: Human hepatocellular carcinoma cell line.

  • HEK293: Human embryonic kidney cell line. Procedure:

  • Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • The culture medium was replaced with a medium containing serial dilutions of "this compound" (ranging from 0.1 µM to 1000 µM) and incubated for 24 hours.

  • For MTT Assay: MTT reagent (final concentration 0.5 mg/mL) was added to each well and incubated for 4 hours.[8] The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • For XTT Assay: XTT reagent, mixed with an electron coupling agent, was added to each well and incubated for 2-4 hours.

  • The absorbance was measured using a microplate spectrophotometer (570 nm for MTT, 450 nm for XTT).[8] Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Test Guideline 471.[9] Principle: This assay evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[10][11] Test System: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.[10][12] Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.[12] Procedure:

  • The plate incorporation method was used.[13] The test substance, bacterial culture, and either S9 mix or a buffer were mixed with molten top agar.

  • This mixture was poured onto minimal glucose agar plates.

  • Plates were incubated at 37°C for 48-72 hours. Data Analysis: The number of revertant colonies (colonies that have mutated back to a prototrophic state) was counted. A positive result is defined as a dose-related increase in revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Guideline: OECD Test Guideline 487.[14] Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[15][16] Test System: Human Peripheral Blood Lymphocytes (HPBLs) obtained from healthy donors. Metabolic Activation: The assay was conducted with and without an S9 metabolic activation system.[14] Procedure:

  • Lymphocyte cultures were treated with "this compound" at various concentrations for a short duration (3-4 hours) in the presence of S9, and for a longer duration (approx. 24 hours) in the absence of S9.[17]

  • Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitotic division are scored.[15]

  • Cells were harvested, fixed, and stained. Data Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[17] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by antibacterial agents.

G Experimental Workflow for Preliminary Toxicity Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cytotoxicity Cytotoxicity Screening (MTT/XTT Assays) IC50 Determine IC50 Cytotoxicity->IC50 Genotoxicity Genotoxicity Assessment (Ames & Micronucleus) Mutagenicity Assess Mutagenicity Genotoxicity->Mutagenicity Clastogenicity Assess Clastogenicity Genotoxicity->Clastogenicity Decision Safety Profile Review Go/No-Go Decision IC50->Decision Mutagenicity->Decision Clastogenicity->Decision AcuteTox Acute Oral Toxicity (OECD 423) LD50 Estimate LD50 AcuteTox->LD50 LD50->Decision Start Compound: This compound Start->Cytotoxicity Start->Genotoxicity Start->AcuteTox

Caption: Workflow for the preliminary toxicity assessment of a novel compound.

G Hypothetical Pathway of Drug-Induced Mitochondrial Dysfunction cluster_mito Drug This compound Mito Mitochondrion Drug->Mito ETC Electron Transport Chain (ETC) Inhibition ROS Increased Reactive Oxygen Species (ROS) ETC->ROS impairs MMP Loss of Mitochondrial Membrane Potential ETC->MMP ROS->MMP induces ATP Decreased ATP Production MMP->ATP leads to Apoptosis Apoptosis (Cell Death) MMP->Apoptosis ATP->Apoptosis

Caption: Potential mechanism of drug-induced mitochondrial toxicity.[18][19][20]

References

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 125" using the broth microdilution method, a widely adopted and standardized technique.[4][5] Additionally, an overview of the agar dilution method is included as an alternative approach.

Understanding the MIC of a novel compound like this compound is a critical first step in assessing its potential as a therapeutic agent. The data generated from this assay are essential for preclinical development, guiding dosage formulation, and predicting clinical efficacy.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibacterial agent's activity against various microorganisms.

Table 1: Example MIC Data for this compound

Test OrganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 292132Susceptible
Escherichia coliATCC 259228Intermediate
Pseudomonas aeruginosaATCC 2785332Resistant
Enterococcus faecalisATCC 292124Susceptible

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[4][8] It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate and inoculating each well with a standardized suspension of the test microorganism.

Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Antibacterial Agent Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent to create a high-concentration stock solution. The choice of solvent depends on the solubility of the agent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents of the second well thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the desired final concentration, typically discarding 100 µL from the last well in the dilution series.[9]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibacterial agent.

    • This will bring the total volume in each well to 200 µL and dilute the antibacterial agent concentration by half, achieving the final desired test concentrations.

    • Include a growth control well (broth and inoculum, no antibacterial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpreting the Results:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[1][11]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method (Alternative Protocol)

The agar dilution method is considered a reference method for MIC testing and is particularly useful when testing multiple bacterial strains simultaneously.[12]

Brief Methodology:

  • Preparation of Agar Plates:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of this compound. This is done by adding the agent to the molten agar before pouring the plates.[12]

    • A control plate with no antibacterial agent is also prepared.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution method (0.5 McFarland standard).

  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the inoculum onto the surface of each agar plate, starting from the control plate and progressing to the plates with increasing concentrations of the antibacterial agent.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antibacterial agent that prevents the visible growth of the microorganism on the agar surface.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare Antibacterial Agent 125 Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

Preparation of "Antibacterial Agent 125" Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for "Antibacterial Agent 125" (CAS No. 1274611-43-6)[][2][3][4]. These guidelines are intended to ensure the stability and efficacy of the compound for various research applications.

Compound Information

"this compound" is an antibiotic with demonstrated antimicrobial activity against a range of clinically relevant Gram-positive pathogens[][5][6][7][8].

PropertyValue
CAS Number 1274611-43-6[][2][3][4]
Molecular Formula C15H11ClN2O[][2][7][9]
Molecular Weight 270.71 g/mol [][2]
Purity >98% (HPLC)[7]
Reported MIC50 0.25 - 8 µM against Gram-positive pathogens[][5][6][7][8]

Solubility and Recommended Solvents

"this compound" exhibits high solubility in Dimethyl Sulfoxide (DMSO)[2][6][7]. For other solvents, please refer to the manufacturer's product data sheet.

SolventSolubilityNotes
DMSO 250 mg/mL (923.50 mM)[2][6][7]Ultrasonic treatment and gentle warming (up to 60°C) can be used to aid dissolution[6][7]. It is recommended to use newly opened, anhydrous DMSO as the presence of water can impact solubility[6].

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing the Compound: Accurately weigh the desired amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.707 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For 2.707 mg of the compound, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

    • If dissolution is slow, sonicate the tube for short intervals or gently warm the solution up to 60°C until the solid is fully dissolved[6][7]. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[6].

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Stock Solution Dilution Calculations

The following table provides pre-calculated volumes for preparing common stock solution concentrations.

Desired Stock ConcentrationMass of "this compound"Volume of DMSO to Add
1 mM 1 mg3.694 mL[2][6]
5 mM 5 mg3.694 mL[2][6]
10 mM 10 mg3.694 mL[2][6]

Storage and Stability

Proper storage is critical to maintain the biological activity of "this compound".

Storage TemperatureShelf LifeSpecial Conditions
-20°C 1 month[6][10]Protect from light[6][10].
-80°C 6 months[6][10]Protect from light[6][10].

Note: It is strongly recommended to prepare fresh solutions for optimal results[11]. The stability of the compound in aqueous media for extended periods has not been fully characterized.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using "this compound" stock solutions in a typical research setting.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for Experiment dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Bacteria dilute->treat assay Perform Assay treat->assay

Caption: Workflow for the preparation and use of "this compound" stock solution.

Safety Precautions

Standard laboratory safety practices should be followed when handling "this compound" and DMSO.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols[10].

  • Avoid contact with skin and eyes[10]. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information[10].

References

Application Notes and Protocols for Antibacterial Agent 125: In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no publicly accessible data from in vivo animal model studies for "Antibacterial agent 125" could be identified. Therefore, the creation of detailed Application Notes and Protocols for its use in animal models is not possible at this time.

"this compound," also identified by its chemical name 2-((4-cyanophenyl)amino)-2-oxo-1-(4-chlorophenyl)ethan-1-one and CAS number 1274611-43-6, is an investigational compound with demonstrated antibacterial properties in vitro. The available information focuses exclusively on its activity against various bacterial strains in a laboratory setting.

Summary of In Vitro Data

Published data indicates that "this compound" exhibits potent antimicrobial activity, particularly against clinically relevant Gram-positive pathogens.[1][2][3][4][5] Key findings from these in vitro studies are summarized below.

Antimicrobial Spectrum and Potency

"this compound" has shown significant inhibitory effects against a range of Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC50): The concentration required to inhibit the growth of 50% of bacterial isolates (MIC50) has been reported to be in the range of 0.25 to 8 µM for susceptible Gram-positive pathogens.[1][2][3][4][5]

  • Activity against Resistant Strains: Notably, the agent has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][4]

Cellular Effects and Preliminary Safety Profile
  • Cytotoxicity: Studies on human cell lines have indicated that "this compound" does not exhibit significant cytotoxicity at effective antibacterial concentrations.[2][4]

  • Biofilm Inhibition: The agent has been observed to have a moderate ability to inhibit the formation of bacterial biofilms.[2][4]

  • Metabolic Stability: Preliminary assessments suggest that "this compound" possesses high metabolic stability.[2][4]

  • Resistance Development: Initial studies have shown that bacteria do not readily develop resistance to "this compound" after multiple passages.[2][4]

Gaps in Current Knowledge: The Absence of In Vivo Data

The progression of any new antibacterial agent from a promising in vitro candidate to a potential therapeutic requires rigorous evaluation in living organisms. In vivo animal models are essential for understanding a compound's:

  • Efficacy: Determining the effective dose required to treat an infection in a living system (e.g., the 50% effective dose or ED50) and assessing its impact on survival rates and bacterial clearance from tissues.

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. This includes measuring parameters such as half-life, peak plasma concentration (Cmax), and bioavailability.

  • Pharmacodynamics (PD): Linking the drug's concentration in the body to its therapeutic effect.

  • Safety and Toxicology: Identifying any potential adverse effects or toxicity in a whole-organism setting.

As no studies describing these critical in vivo parameters for "this compound" are publicly available, it is not possible to provide protocols for animal infection models such as murine sepsis, skin and soft tissue infection, or pneumonia models. Furthermore, without in vivo efficacy and pharmacokinetic data, no meaningful data tables or visualizations of experimental workflows can be generated. Information regarding the signaling pathways modulated by this agent in an infected host is also unavailable.

Future Directions

The promising in vitro profile of "this compound" suggests that it may be a candidate for future preclinical development, which would involve extensive testing in animal models. Researchers interested in the in vivo potential of this compound would need to conduct foundational studies to establish its efficacy, pharmacokinetics, and safety in relevant animal infection models.

References

Application Notes and Protocols for Antibacterial Agent 125 (NH125) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125, also known as NH125, is a synthetic imidazole compound, chemically identified as 1-benzyl-3-cetyl-2-methylimidazolium iodide. It has demonstrated potent antimicrobial activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1][2]. While primarily investigated for its antibacterial properties, NH125 also exhibits effects on mammalian cells, which necessitates careful consideration of its applications in cell culture.

These application notes provide a comprehensive overview of NH125, its mechanism of action, and detailed protocols for its use as a research tool in cell culture environments, including for the challenging task of eliminating bacterial contamination from valuable cell lines.

Physiochemical Properties and Storage

  • Chemical Name: 1-benzyl-3-cetyl-2-methylimidazolium iodide

  • Molecular Formula: C₂₇H₄₅IN₂

  • Molecular Weight: 524.57 g/mol

  • Appearance: Crystalline solid

Solubility: It is important to prepare a stock solution in an appropriate solvent before diluting it in cell culture medium.

SolventSolubility
Dimethylformamide (DMF)15 mg/mL
Dimethyl sulfoxide (DMSO)2.5 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL

Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Mechanism of Action

Antibacterial Mechanism

NH125's primary antibacterial mechanism is the inhibition of bacterial histidine protein kinases[1][2]. These enzymes are crucial components of two-component signal transduction systems in bacteria, which regulate a variety of essential processes, including virulence, antibiotic resistance, and cell wall metabolism. For instance, in Staphylococcus aureus, NH125 has been shown to inhibit the VraS sensor histidine kinase, which is involved in the upregulation of cell wall synthesis and contributes to antibiotic resistance[3][4]. By inhibiting these kinases, NH125 disrupts bacterial signaling and sensitizes them to other antibiotics. Additionally, some studies suggest that NH125 may also act by disrupting the bacterial cell membrane in a detergent-like manner.

cluster_bacterium Bacterial Cell NH125 This compound (NH125) HistidineKinase Histidine Protein Kinase (e.g., VraS, WalK) NH125->HistidineKinase Inhibits Membrane Cell Membrane NH125->Membrane Interacts with SignalTransduction Two-Component Signal Transduction HistidineKinase->SignalTransduction Activates CellWall Cell Wall Synthesis & Antibiotic Resistance SignalTransduction->CellWall Regulates Disruption Membrane Disruption Membrane->Disruption Leads to

Figure 1. Proposed antibacterial mechanism of NH125.

Effects on Mammalian Cells

The effects of NH125 on mammalian cells are more complex. It was initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) with an IC50 of 60 nM. However, subsequent research has shown that in intact cells, NH125 can paradoxically lead to an increase in the phosphorylation of eEF2, the substrate of eEF-2K. This suggests that its cytotoxic effects on cancer cells may not be directly mediated through the inhibition of eEF-2K. Furthermore, NH125 has been reported to exhibit lysosomotropic properties, which may contribute to its broad-spectrum antiviral activity and cytotoxicity.

Quantitative Data Summary

Antibacterial Activity
OrganismStrainMIC₅₀ (µM)Reference
Gram-positive pathogensClinically relevant0.25 - 8MedChemExpress
Cytotoxicity in Mammalian Cell Lines
Cell LineCell TypeIC₅₀ / CC₅₀ (µM)AssayReference
Various Cancer Cell Lines (10 types)Cancer0.7 - 4.8Viability AssaySelleck Chemicals
HEK 293Human Embryonic Kidney2.41MTT AssayRapid kill assessment of an N-arylated NH125 analogue against drug-resistant microorganisms

Experimental Protocols

Protocol for Determining Optimal Working Concentration of NH125 for Cell Culture Applications

Objective: To determine the highest concentration of NH125 that is effective against bacteria while having minimal cytotoxic effects on the mammalian cell line of interest.

Materials:

  • NH125

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Bacterial strain for testing (optional, can be inferred from MIC data)

Procedure:

  • Prepare NH125 Stock Solution: Dissolve NH125 in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay.

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of NH125 in complete cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same concentration of solvent as the highest NH125 concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared NH125 dilutions.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to determine the CC₅₀ (50% cytotoxic concentration).

  • Determine Working Concentration: The optimal working concentration for antibacterial applications in your cell culture should be significantly lower than the determined CC₅₀ for your cell line and ideally higher than the reported MIC for the contaminating bacteria. A starting point could be 1/4 to 1/10 of the CC₅₀.

Protocol for Eradication of Bacterial Contamination in Cell Culture

Objective: To eliminate bacterial contamination from a valuable mammalian cell culture using NH125.

Important Note: The preferred method for dealing with contamination is to discard the contaminated culture and start with a fresh, uncontaminated stock. This protocol should be reserved for irreplaceable cultures.

Materials:

  • Contaminated cell culture

  • NH125 stock solution

  • Complete cell culture medium

  • Sterile PBS

  • New sterile culture flasks

Procedure:

  • Isolate the Contaminated Culture: Immediately move the contaminated flask to a separate incubator or quarantine area to prevent cross-contamination.

  • Determine Optimal Working Concentration: If not already known, determine the optimal working concentration of NH125 for your specific cell line as described in Protocol 5.1.

  • Initial Wash:

    • For adherent cells, aspirate the contaminated medium, wash the cell monolayer twice with sterile PBS.

    • For suspension cells, pellet the cells by centrifugation (150 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in sterile PBS. Repeat the wash step.

  • Treatment with NH125:

    • After the final wash, add fresh complete culture medium containing the predetermined optimal working concentration of NH125.

  • Incubation and Observation:

    • Incubate the culture under standard conditions.

    • Observe the culture daily for signs of bacterial clearance (e.g., clearing of turbidity, pH stabilization) and for any signs of cytotoxicity to the mammalian cells.

  • Passage in the Presence of NH125:

    • Passage the cells as you normally would, but continue to use medium containing NH125 at the working concentration.

    • Continue this treatment for at least two to three passages to ensure all bacteria are eliminated.

  • Recovery in Antibiotic-Free Medium:

    • After 2-3 passages with NH125, wash the cells as described in step 3 and culture them in fresh medium without NH125.

  • Monitoring for Re-emergence of Contamination:

    • Culture the cells for at least two weeks (or 4-6 passages) in antibiotic-free medium.

    • Carefully monitor for any signs of recurring contamination. It is also advisable to plate a small amount of the culture supernatant on a bacterial agar plate to confirm the absence of bacteria.

cluster_workflow Experimental Workflow for Cell Culture Decontamination with NH125 Start Start: Contaminated Cell Culture DetermineConc Determine Optimal Working Concentration (Protocol 5.1) Start->DetermineConc Wash Wash Cells with Sterile PBS (2x) DetermineConc->Wash Treat Treat with NH125-containing Medium Wash->Treat Incubate Incubate and Observe Daily Treat->Incubate Passage Passage Cells in NH125 Medium (2-3 times) Incubate->Passage No Cytotoxicity Discard Discard Culture Incubate->Discard High Cytotoxicity RemoveNH125 Culture in NH125-free Medium Passage->RemoveNH125 Monitor Monitor for Recurrence (min. 2 weeks) RemoveNH125->Monitor Monitor->Treat Contamination Reappears End End: Decontaminated Culture Monitor->End No Contamination

Figure 2. Workflow for cell culture decontamination using NH125.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling NH125.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Antibacterial Agent 125 (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a potent antibacterial compound with significant activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It has been identified as an inhibitor of bacterial histidine protein kinases, key components of two-component signal transduction systems that regulate essential cellular processes.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound, along with a summary of its known quantitative data and a visualization of its mechanism of action.

Quantitative Data Summary

A compilation of the available quantitative data for this compound (NH125) is presented in Table 1. This data highlights its potency against various bacterial strains and its effects on biofilm formation.

ParameterOrganism(s)Value(s)Reference(s)
MIC50 Range Clinically relevant Gram-positive pathogens0.25 - 8 µM[4]
MIC Staphylococcus aureus MW2~2 µg/mL[5]
MIC90 Ureaplasma species clinical isolates12.5 µM (for an N-arylated analogue)[6]
IC50 (VraS kinase activity) Staphylococcus aureus41 ± 5 µM[7]
IC50 (Histidine protein kinase) In vitro6.6 µM[8]
Biofilm Disruption (50%) MRSA20 µg/mL[5]
Complete Biofilm Eradication MRSA160 µg/mL[5]

Mechanism of Action

This compound primarily functions by inhibiting bacterial two-component signal transduction systems.[2] One of its key targets is WalK (also known as YycG), a sensor histidine kinase in the essential WalK/R (yycF/G) two-component system in low-GC Gram-positive bacteria like S. aureus.[1][3][9] This system is crucial for regulating cell wall metabolism.[1] NH125 has also been shown to inhibit another sensor histidine kinase, VraS, which is involved in antibiotic resistance in S. aureus.[7] Additionally, some evidence suggests that NH125 may have multiple mechanisms of action, including the disruption of the bacterial cell membrane's lipid bilayer.[9]

Below is a diagram illustrating the proposed mechanism of action of this compound on the WalK/R signaling pathway.

WalK_R_Pathway Signal Environmental Signal WalK WalK (YycG) Histidine Kinase Signal->WalK ATP ATP WalR WalR (YycF) Response Regulator WalK->WalR ADP ADP ATP->ADP Autophosphorylation WalR_P WalR-P WalR->WalR_P DNA DNA WalR_P->DNA Binds to Promoter Region Gene_Expression Cell Wall Metabolism Genes DNA->Gene_Expression NH125 Antibacterial Agent 125 NH125->WalK

Inhibition of the WalK/R two-component system by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile 0.85% NaCl solution

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile 0.85% NaCl to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold serial dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

    • Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Read Results Visually D->E F Determine MIC E->F Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_staining Staining cluster_quantification Quantification cluster_analysis Analysis A Prepare Agent Dilutions and Inoculate Plate B Incubate at 37°C for 24-48h A->B C Wash and Stain with Crystal Violet B->C D Wash and Dry Plate C->D E Solubilize Dye with Acetic Acid D->E F Measure Absorbance at 600 nm E->F G Calculate % Inhibition F->G

References

Application Notes & Protocols: Solubility and Stability Testing of Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity. For a novel candidate like Antibacterial Agent 125, two of the most fundamental and impactful properties are its solubility and stability. Solubility directly influences bioavailability and dictates the potential routes of administration, while stability data are essential for determining storage conditions, shelf-life, and identifying potential degradation products.[1]

These application notes provide a comprehensive overview and detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as its stability under various stress conditions as mandated by international guidelines.[2][3]

2. Solubility Characterization of this compound

Accurate solubility determination is crucial for guiding formulation development. The following protocols outline methods to determine both thermodynamic and kinetic solubility. The "shake-flask" method is a widely recognized standard for determining equilibrium solubility.[1][4]

Experimental Protocol: Thermodynamic Solubility in Aqueous Buffers

This protocol determines the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • Type I Purified Water

  • Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C[4]

  • Centrifuge

  • HPLC-UV system (or other validated quantitative method)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Add an excess amount of solid this compound to a series of microcentrifuge tubes (e.g., 5-10 mg). Ensure a visible amount of solid remains at the end of the experiment.

  • To each tube, add 1 mL of a specific aqueous buffer (pH 3.0, 7.4, and 9.0). Prepare each condition in triplicate.

  • Securely cap the tubes and place them in a mechanical shaker set to a constant, moderate agitation at 37 °C.

  • Incubate for 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

  • After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with the appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Data Presentation: Solubility of this compound

The results from the solubility experiments are summarized below.

Solvent/Medium pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
Citrate Buffer3.03715.2± 1.1
PBS7.437250.8± 10.5
Bicarbonate Buffer9.03789.4± 5.3
Dimethyl Sulfoxide (DMSO)N/A25> 20,000N/A
EthanolN/A251,500± 75.0

Visualization: Solubility Testing Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add 1 mL of Buffer (pH 3.0, 7.4, 9.0) A->B C Incubate at 37°C with agitation for 24h B->C D Centrifuge at 14,000 rpm for 15 min C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Calculate Concentration (µg/mL) G->H G cluster_stress Stress Conditions cluster_results Data Evaluation start Prepare 1 mg/mL Stock of this compound A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, 25°C) start->B C Oxidation (3% H₂O₂, 25°C) start->C D Thermal (80°C) start->D E Photolytic (ICH Q1B) start->E analysis Analyze samples at T=0 and specified timepoints by Stability-Indicating HPLC A->analysis B->analysis C->analysis D->analysis E->analysis F Calculate % Degradation analysis->F G Identify Degradation Products analysis->G H Assess Peak Purity analysis->H

References

Application Notes and Protocols for the Quantification of Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 125 is a synthetic compound identified as a potent antimicrobial against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its chemical formula is C₁₅H₁₁ClN₂O, with a molecular weight of 270.71 g/mol and a CAS number of 1274611-43-6. Preliminary studies indicate that it exhibits significant inhibitory activity with Minimum Inhibitory Concentration (MIC₅₀) values ranging from 0.25 to 8 μM.[1] The compound has also demonstrated high metabolic stability and a moderate ability to inhibit biofilm formation. Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for preclinical and clinical development.

This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Additionally, a proposed mechanism of action based on its structural similarity to quinolone antibiotics is presented, along with corresponding diagrams to illustrate the experimental workflow and biological pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1274611-43-6[2]
Molecular Formula C₁₅H₁₁ClN₂O[2]
Molecular Weight 270.71 g/mol [2]
Appearance Solid
Purity (via HPLC) ≥98%[2]
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Proposed Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Based on its chemical structure, this compound is classified as a quinolone derivative. Quinolone antibiotics are well-characterized inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The proposed signaling pathway for this compound is depicted below.

G Proposed Mechanism of Action of this compound cluster_0 Bacterial Cell A This compound (Extracellular) B Cellular Uptake A->B Passive Diffusion C This compound (Intracellular) B->C F Cleaved DNA-Enzyme Complex C->F Binding and Inhibition D DNA Gyrase / Topoisomerase IV Complex E Relaxed DNA D->E DNA Relaxation/Decatenation E->D G DNA Replication Fork Stalling F->G H Double-Strand DNA Breaks G->H I SOS Response Activation H->I J Cell Death I->J G Experimental Workflow for Quantification of this compound cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Antibacterial Agent 125 Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution D->E F Set up HPLC Instrument Parameters E->F G Inject Standards and Samples F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

References

Application Notes and Protocols for "Antibacterial Agent 125" in Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of a novel, hypothetical compound, "Antibacterial Agent 125," against bacterial biofilms. The protocols and data presentation formats are based on established methods in biofilm research.

Introduction to "this compound"

"this compound" is a next-generation antimicrobial compound with potential applications in disrupting bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS)[1][2][3]. Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings[2][4][5]. This document outlines the protocols to assess the anti-biofilm properties of "this compound," including its ability to inhibit biofilm formation and eradicate established biofilms.

Quantitative Analysis of Anti-Biofilm Activity

The efficacy of "this compound" can be quantified using several key metrics. The Minimum Inhibitory Concentration (MIC) is determined for planktonic (free-floating) bacteria, while the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are assessed for biofilms.

Table 1: Quantitative Efficacy of this compound against Staphylococcus aureus

MetricConcentration (µg/mL)Description
MIC 16Lowest concentration that prevents visible growth of planktonic bacteria.
MBIC₅₀ 64Lowest concentration to inhibit biofilm formation by 50%.
MBIC₉₀ 128Lowest concentration to inhibit biofilm formation by 90%.
MBEC₅₀ 256Lowest concentration to eradicate 50% of the pre-formed biofilm.
MBEC₉₀ 512Lowest concentration to eradicate 90% of the pre-formed biofilm.

Table 2: Comparative Efficacy of this compound and Vancomycin against S. aureus Biofilm

CompoundTreatment Time (hours)Concentration (µg/mL)Log Reduction in Viable Cells
This compound 242563.5
Vancomycin 242561.2
This compound 481284.1
Vancomycin 481280.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely used and validated methods in biofilm research[6][7][8].

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of "this compound" required to inhibit the growth of planktonic bacteria.

  • Prepare Bacterial Inoculum: Culture bacteria overnight in a suitable broth medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Prepare Microtiter Plate: Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of "this compound" stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the agent in a well with no visible bacterial growth.

Protocol 2: Biofilm Formation (Inhibition) Assay

This assay, often performed using a microtiter plate, quantifies the ability of "this compound" to prevent biofilm formation[7][9].

  • Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Prepare Microtiter Plate: Add 100 µL of growth medium containing serial dilutions of "this compound" to the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial culture to each well. Include wells with bacteria and no agent as a positive control, and wells with only sterile medium as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature[9].

  • Washing: Remove the crystal violet solution and wash the wells with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The MBIC is the concentration that causes a significant reduction in biofilm formation compared to the control.

Protocol 3: Pre-formed Biofilm (Eradication) Assay

This protocol assesses the ability of "this compound" to eradicate mature, pre-formed biofilms.

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-4), but without the addition of "this compound".

  • Treatment: After the incubation period, remove the supernatant and add fresh medium containing serial dilutions of "this compound" to the wells with pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: Determine the remaining viable bacteria in the biofilm. This can be done by:

    • Crystal Violet Staining: As described in Protocol 2 (steps 5-9).

    • Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells in PBS, and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.

  • Analysis: The MBEC is the lowest concentration that results in a significant reduction in the viability of the established biofilm.

Mechanism of Action: Disruption of Quorum Sensing

One of the potential mechanisms by which "this compound" may inhibit biofilm formation is through the disruption of quorum sensing (QS)[1][2]. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density[10]. By interfering with QS signaling, "this compound" can prevent the activation of genes responsible for biofilm formation and virulence factor production.

Visualizations

Signaling Pathway Diagram

G cluster_bacteria Bacterial Cell cluster_agent Mechanism of Action QS_Synthase QS Signal Synthase AHL AHL Signal Molecules QS_Synthase->AHL Synthesis Receptor Receptor Protein AHL->Receptor Binding AHL_out Extracellular AHL Signals AHL->AHL_out Regulator Transcriptional Regulator Receptor->Regulator Activation Biofilm_Genes Biofilm & Virulence Gene Expression Regulator->Biofilm_Genes Upregulation Agent125 Antibacterial Agent 125 Agent125->Receptor Inhibition

Caption: Quorum Sensing Inhibition by this compound.

Experimental Workflow Diagrams

G cluster_mic MIC Assay Workflow A1 Prepare Bacterial Inoculum A3 Inoculate Microplate A1->A3 A2 Serial Dilution of Agent 125 A2->A3 A4 Incubate (18-24h) A3->A4 A5 Assess Growth Visually A4->A5

Caption: Workflow for MIC Determination.

G cluster_inhibition Biofilm Inhibition Assay Workflow B1 Prepare Bacterial Culture & Agent 125 Dilutions B2 Inoculate Microplate B1->B2 B3 Incubate (24-48h) B2->B3 B4 Wash to Remove Planktonic Cells B3->B4 B5 Crystal Violet Staining B4->B5 B6 Solubilize Stain B5->B6 B7 Measure Absorbance B6->B7

Caption: Workflow for Biofilm Inhibition Assay.

G cluster_eradication Biofilm Eradication Assay Workflow C1 Form Biofilm in Microplate (24-48h) C2 Remove Supernatant C1->C2 C3 Add Agent 125 Dilutions C2->C3 C4 Incubate (24h) C3->C4 C5 Quantify Remaining Biofilm (CV or CFU) C4->C5

Caption: Workflow for Biofilm Eradication Assay.

References

Application Notes & Protocols: Time-Kill Curve Assay for Antibacterial Agent 125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent against a specific pathogen. This assay provides crucial data on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic.[1][2][3] A bactericidal agent causes a rapid decline in viable bacteria, typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) from the initial inoculum.[1][4][5] In contrast, a bacteriostatic agent inhibits bacterial growth, maintaining the bacterial population at a relatively constant level compared to the initial inoculum.[1] These application notes provide a detailed protocol for performing a time-kill curve assay for a novel hypothetical compound, "Antibacterial Agent 125," against Staphylococcus aureus.

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% kill of the initial bacterial inoculum.

  • Time-Kill Kinetics: The study of the rate at which an antibacterial agent kills a bacterial population over a specific period.[1][2][6]

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the target organism (S. aureus) must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

II. Time-Kill Curve Assay Protocol

This protocol is designed to evaluate the bactericidal or bacteriostatic activity of this compound at various concentrations relative to its MIC.

Materials:

  • This compound stock solution

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator shaker (37°C, 180 rpm)

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Tryptic Soy Agar (TSA) plates

  • Sterile spreaders

  • Timer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of S. aureus from an overnight TSA plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation (180 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase.

    • Adjust the bacterial suspension turbidity with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in pre-warmed CAMHB to obtain a starting inoculum of approximately 1-2 x 10^6 CFU/mL. The final inoculum in the test tubes should be approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare a series of culture tubes or flasks for each concentration of this compound to be tested (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

    • The final volume in each tube should be consistent (e.g., 10 mL).

    • Add the appropriate volume of this compound stock solution to each respective tube to achieve the desired final concentrations.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (180 rpm).

    • Collect aliquots (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Data Presentation

The results of the time-kill curve assay are typically presented as a semi-logarithmic plot of the log10 CFU/mL versus time (in hours).

Table 1: Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.725.715.705.695.68
2 6.355.654.853.422.15
4 7.105.583.902.20<2.00
6 7.885.502.85<2.00<2.00
8 8.525.45<2.00<2.00<2.00
12 8.955.80<2.00<2.00<2.00
24 9.106.953.20 (regrowth)<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Interpretation of Results:

  • Growth Control: Shows the normal growth curve of S. aureus in the absence of the antibacterial agent.

  • 0.5x MIC: Demonstrates a slight inhibition of growth compared to the growth control, indicating a sub-inhibitory effect.

  • 1x MIC: Shows an initial reduction in bacterial count, but regrowth is observed at 24 hours.

  • 2x MIC & 4x MIC: Both concentrations exhibit a rapid and sustained reduction in bacterial viability, with a >3-log10 decrease in CFU/mL, indicating bactericidal activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis prep_colonies Select S. aureus colonies prep_culture Inoculate into CAMHB prep_colonies->prep_culture prep_incubation Incubate to mid-log phase prep_culture->prep_incubation prep_adjust Adjust to 0.5 McFarland prep_incubation->prep_adjust prep_dilute Dilute to final inoculum prep_adjust->prep_dilute assay_inoculate Inoculate with bacterial suspension prep_dilute->assay_inoculate assay_setup Set up test tubes with Agent 125 concentrations assay_setup->assay_inoculate assay_incubate Incubate at 37°C with agitation assay_inoculate->assay_incubate sampling_collect Collect aliquots at time points (0-24h) assay_incubate->sampling_collect sampling_dilute Perform serial dilutions sampling_collect->sampling_dilute sampling_plate Plate onto TSA sampling_dilute->sampling_plate analysis_incubate Incubate plates for 24h sampling_plate->analysis_incubate analysis_count Count colonies (CFU) analysis_incubate->analysis_count analysis_calculate Calculate log10 CFU/mL analysis_count->analysis_calculate analysis_plot Plot time-kill curve analysis_calculate->analysis_plot

Caption: Workflow for the time-kill curve assay.

Hypothetical Signaling Pathway Inhibition

Assuming this compound inhibits bacterial cell wall synthesis, a key pathway for many antibiotics.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidation Peptidoglycan->Cell_Wall Agent_125 This compound Agent_125->Peptidoglycan Inhibits

Caption: Inhibition of peptidoglycan synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 125. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMSO at room temperature?

A1: Several factors can affect solubility. The compound may have inherently low solubility in DMSO at your target concentration. Purity of both the compound and the solvent can also play a role. Ensure you are using anhydrous (water-free) DMSO, as absorbed water can reduce the solubility of hydrophobic compounds[1][2].

Q2: I observed a precipitate after adding my DMSO stock solution of this compound to my aqueous buffer. What should I do?

A2: This is a common issue when a compound is soluble in a strong organic solvent like DMSO but poorly soluble in aqueous solutions[3]. The precipitate indicates the compound is crashing out of solution. To address this, you can try lowering the final concentration of the compound in the aqueous buffer or increasing the percentage of DMSO in the final solution, though be mindful of its potential effects on your experiment[3][4]. Some cells can tolerate up to 0.5-1% DMSO[4].

Q3: Can I heat the DMSO solution to help dissolve this compound?

A3: Yes, gentle heating can increase the solubility of many compounds[5][6]. A water bath set to 30-40°C is a common approach. However, it is crucial to first verify the thermal stability of this compound to avoid degradation.

Q4: Is sonication a viable method to improve the solubility of this compound in DMSO?

A4: Sonication can be an effective technique to break down compound aggregates and enhance dissolution[4]. Use a bath sonicator to avoid localized overheating that might occur with a probe sonicator.

Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?

A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 1%, and ideally below 0.5%, to minimize cytotoxicity and other off-target effects[4]. Emerging data indicates that even low concentrations of DMSO can affect biofilm formation in some bacteria[7].

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound in DMSO.

Issue 1: Compound Precipitates Out of DMSO Stock Solution Over Time
  • Possible Cause: The compound may be forming a supersaturated solution that is not stable, or precipitation may occur during freeze-thaw cycles[8]. The absorption of atmospheric water by DMSO can also reduce solubility over time[1][2].

  • Solution:

    • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment whenever possible.

    • Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture.

    • Re-dissolving: Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any precipitate is redissolved.

Issue 2: Solution Remains Cloudy or Contains Visible Particles After Attempted Dissolution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO under the current conditions.

  • Solution Workflow:

    Caption: Troubleshooting workflow for a cloudy DMSO solution.

Issue 3: Inconsistent Results Between Experiments Using the Same Stock Solution
  • Possible Cause: Incomplete dissolution or precipitation of the compound after initial preparation. The concentration of the supernatant may be lower than intended[1][2].

  • Solution:

    • Visual Inspection: Always visually inspect your stock solution for any precipitate before each use.

    • Pre-use Treatment: Warm the stock solution to room temperature and vortex thoroughly before making dilutions.

    • Solubility Testing: If problems persist, perform a formal solubility test to determine the actual solubility limit.

Quantitative Data Summary

Since "this compound" is a placeholder, the following table is a template for you to record your experimental findings and determine the optimal solvent conditions.

ConditionTemperature (°C)Concentration (mM)Observations (e.g., Clear, Precipitate)
100% DMSO2510
100% DMSO4010
100% DMSO2550
100% DMSO4050
90% DMSO / 10% Ethanol2550
90% DMSO / 10% PEG4002550

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in DMSO
  • Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particles. If the solution is not clear, proceed to Protocol 2.

  • Storage: If not for immediate use, store in tightly sealed, single-use aliquots at -20°C or -80°C.

Protocol 2: Enhancing Solubility Using Heat and Sonication
  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: Confirm the thermal stability of your compound before applying heat.

  • Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes. Avoid direct contact with the bottom of the sonicator to prevent overheating.

  • Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated and a lower concentration should be prepared.

Protocol 3: Using a Co-Solvent to Improve Solubility

The use of a co-solvent can be an effective way to enhance the solubility of poorly soluble drugs[9].

  • Co-Solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG)[9][10].

  • Preparation: Prepare a co-solvent mixture (e.g., 90% DMSO, 10% ethanol).

  • Dissolution: Add the co-solvent mixture to the weighed this compound and follow the steps in Protocol 1 or 2.

  • Validation: Always run a vehicle control with the same co-solvent mixture in your experiments to account for any effects of the solvents themselves.

    G cluster_prep Preparation cluster_dissolution Dissolution cluster_validation Validation & Use A Weigh Compound B Select Solvent System (DMSO or DMSO/Co-solvent) A->B C Add Solvent & Vortex B->C Proceed D Apply Heat / Sonication (If Needed) C->D E Visual Inspection for Clarity D->E Proceed F Prepare Dilutions for Assay E->F

    Caption: General experimental workflow for compound dissolution.

References

"Antibacterial agent 125" degradation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 125. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues encountered when working with solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound seems to have lost potency. What are the likely causes?

A1: Loss of potency in solutions of this compound can be attributed to several factors. The primary cause is chemical degradation, which can be influenced by the solution's pH, exposure to light, elevated temperatures, and the presence of oxidizing or reducing agents. It is also crucial to consider the age of the solution and the storage conditions. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1][2] For in vivo experiments, it is best to prepare the solution fresh on the day of use.[1]

Q2: I've noticed a slight color change in my solution of this compound. What does this indicate?

A2: A change in the color of the solution is often an indicator of chemical degradation. This can result from the formation of degradation products that absorb light differently than the parent compound. Such changes can be triggered by exposure to light (photodegradation), elevated temperatures, or non-optimal pH conditions. It is advisable to discard any discolored solution and prepare a fresh batch under recommended conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is critical to protect the solutions from light.[1][2] Working solutions for in vivo experiments should be prepared fresh daily.[1]

Q4: Are there any known incompatibilities with common solvents or additives for this compound?

A4: Yes, the safety data sheet for this compound indicates incompatibility with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances can accelerate degradation. When preparing formulations, it is essential to use high-purity solvents and avoid excipients that fall into these categories.

Troubleshooting Guides

Issue 1: Rapid Loss of Antibacterial Activity

Symptoms:

  • A significant decrease in the expected antibacterial effect in your experiments.

  • Inconsistent results between freshly prepared and older solutions.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
pH Instability Measure the pH of your solution. Based on the likely imidazolium core of the agent, extreme pH values, especially alkaline conditions, can cause rapid degradation. Adjust the pH to a neutral or slightly acidic range (pH 4-7) using appropriate buffers, if your experimental design allows.
Photodegradation Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Ensure solutions are stored at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments conducted at elevated temperatures, assess the stability of the agent under those specific conditions beforehand.
Oxidation If the presence of oxidizing agents is suspected in your solvent or media, consider de-gassing the solvents or using antioxidants, provided they do not interfere with your experiment.
Issue 2: Precipitation or Cloudiness in Solution

Symptoms:

  • Visible particulate matter or a cloudy appearance in the solution upon preparation or after storage.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low Solubility Confirm that you are using the recommended solvents and concentrations. Sonication or gentle heating may aid in the initial dissolution.[1] However, be mindful of potential thermal degradation with excessive heating.
Formation of Insoluble Degradation Products If precipitation occurs over time, it may be due to the formation of less soluble degradation products. This indicates instability under the current storage or experimental conditions. Analyze the precipitate and the supernatant separately to identify the components.
pH-Dependent Solubility The solubility of this compound may be pH-dependent. Measure the pH of the solution and adjust it to see if the precipitate redissolves.

Data on Factors Influencing Stability

Stress Condition Expected Degradation Primary Degradation Pathway (Hypothesized)
Acidic (e.g., 0.1 M HCl) ModerateHydrolysis of susceptible functional groups.
Alkaline (e.g., 0.1 M NaOH) HighNucleophilic attack on the imidazolium ring, potentially leading to ring-opening.
Oxidative (e.g., 3% H₂O₂) Moderate to HighOxidation of electron-rich moieties.
Thermal (e.g., 60°C) ModerateAcceleration of hydrolysis and other degradation reactions.
Photolytic (e.g., UV/Vis light) ModeratePhotochemical reactions leading to bond cleavage or rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Aliquot the stock solution into separate, appropriately labeled containers for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final base concentration of 0.1 M. Incubate at room temperature, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize and dilute as in the previous step.

  • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot of the stock solution to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for a specified time, taking samples at various intervals. Dilute to the working concentration for analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C. Take samples at various time points and dilute for analysis.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • HPLC system with a diode array detector (DAD) or UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate or phosphate buffer

  • Forced degradation samples from Protocol 1

Methodology:

  • Initial Screening:

    • Mobile Phase A: 10 mM Ammonium formate buffer, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL

    • Run a gradient from 10% to 90% B over 20 minutes.

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the elution profile of the parent compound and all degradation products.

    • Adjust the gradient slope, mobile phase pH, and organic modifier (e.g., switch to methanol) to achieve adequate resolution between all peaks.

    • The goal is to have a method where the parent peak is well-separated from all degradation product peaks.

  • Method Validation (Abbreviated):

    • Specificity: Analyze the placebo and compare it with the stressed samples to ensure no interference from excipients.

    • Linearity: Prepare a series of dilutions of this compound and inject them to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Perform replicate injections of known concentrations to assess the method's accuracy and precision.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_action Corrective Actions start Instability Observed (e.g., loss of potency, color change) check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_ph Measure Solution pH start->check_ph check_age Check Solution Age start->check_age protect_light Protect from Light check_storage->protect_light adjust_ph Adjust pH (if applicable) check_ph->adjust_ph prepare_fresh Prepare Fresh Solution check_age->prepare_fresh stability_study Conduct Formal Stability Study prepare_fresh->stability_study adjust_ph->stability_study protect_light->stability_study

Caption: Logical troubleshooting flow for degradation issues.

References

troubleshooting "Antibacterial agent 125" MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 125. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for this compound against common quality control strains?

A1: The expected MIC ranges for this compound against standard quality control (QC) strains are summarized in the table below. Consistent results with these strains are crucial for validating your assay.[1][2][3][4] It is important to use well-characterized reference strains from reputable sources like the American Type Culture Collection (ATCC).[2][3]

Quality Control StrainExpected MIC Range (µg/mL)
Escherichia coli ATCC 259220.5 - 2
Staphylococcus aureus ATCC 292131 - 4
Pseudomonas aeruginosa ATCC 278534 - 16

Q2: What are the most common causes of variability in MIC assay results for this compound?

A2: Variability in MIC assays can arise from several factors. The most common include inconsistencies in the inoculum preparation, procedural deviations, and issues with materials and reagents.[5][6][7] Adhering to a standardized protocol is critical for reproducibility.[8]

Q3: How should I prepare the inoculum for the MIC assay?

A3: Proper inoculum preparation is critical for accurate MIC results. The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL.[9] A detailed protocol for inoculum preparation is provided in the "Experimental Protocols" section below.

Q4: Can I use a different growth medium than the one specified in the protocol?

A4: It is highly recommended to use the specified cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing of this compound. The composition of the growth media, including cation concentration, can significantly impact the MIC values.[6][10]

Q5: How do I interpret the results of my MIC assay?

A5: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after incubation.[11][12] Results should be compared to established clinical breakpoints to determine if a strain is susceptible, intermediate, or resistant.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your MIC assays for this compound.

IssuePossible Cause(s)Recommended Action(s)
MIC values are consistently higher or lower than the expected range for QC strains. - Incorrect preparation of this compound stock solution.- Inaccurate inoculum density.- Improper incubation conditions (temperature, time, atmosphere).[6]- Verify the concentration and stability of your stock solution.- Standardize your inoculum preparation using a spectrophotometer or McFarland standards.- Ensure your incubator is calibrated and maintaining the correct conditions.
High variability between replicate wells. - Pipetting errors leading to inconsistent volumes.- Poor mixing of reagents.- Contamination of the microtiter plate.- Calibrate and use your pipettes correctly.- Ensure thorough mixing of the bacterial inoculum and the antibacterial agent dilutions.- Use aseptic techniques throughout the procedure to prevent contamination.
No bacterial growth in the positive control wells. - Inoculum was not viable.- An error in adding the inoculum to the wells.- Check the viability of your bacterial culture before starting the assay.- Review your procedure to ensure the inoculum is added to all appropriate wells.
Growth observed in the negative control (sterility) wells. - Contamination of the growth medium or other reagents.- Contamination of the microtiter plate.- Use fresh, sterile media and reagents.- Handle microtiter plates aseptically.
"Skipped" wells (no growth at a lower concentration, but growth at a higher concentration). - Pipetting error.- Contamination of a single well.- Carefully review your pipetting technique.- If it occurs sporadically, it may be an isolated contamination event. If it is a consistent issue, investigate your aseptic technique.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a standardized method for determining the MIC of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the dilutions of this compound.

    • Include a positive control (inoculum without the antibacterial agent) and a negative control (broth without inoculum) on each plate.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visual Guides

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Antibacterial Agent 125 Dilutions start->prep_agent prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read MIC Results incubate->read_results interpret Interpret Data read_results->interpret end End interpret->end

Caption: A generalized workflow for the MIC assay.

Troubleshooting_Tree cluster_qc_fail QC Failure cluster_qc_pass QC Pass start Inconsistent MIC Results qc_check Are QC Strains Within Range? start->qc_check check_agent Verify Agent 125 Stock Concentration qc_check->check_agent No check_pipetting Review Pipetting Technique qc_check->check_pipetting Yes check_inoculum Verify Inoculum Density check_agent->check_inoculum check_incubation Check Incubation Conditions check_inoculum->check_incubation check_reagents Check for Contamination check_pipetting->check_reagents retest Retest with Fresh Reagents check_reagents->retest

Caption: A decision tree for troubleshooting MIC assay variability.

References

preventing precipitation of "Antibacterial agent 125" in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 125. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most common cause?

A1: The most frequent cause of immediate precipitation is "salting out." this compound has lower solubility in media with high salt concentrations, such as RPMI-1640, compared to lower salt media like DMEM. The high ionic strength of the medium reduces the solvation of the agent, leading to aggregation and precipitation.

Q2: I dissolved this compound in DMSO, and it looked clear. However, it turned cloudy when I added it to my phosphate-buffered saline (PBS) solution. Why?

A2: This is a common solvent-exchange issue. While this compound is highly soluble in 100% DMSO, its solubility dramatically decreases when the concentrated stock is diluted into an aqueous solution like PBS. The final concentration of DMSO in the PBS may be too low to keep the agent in solution.

Q3: Can the pH of my medium affect the solubility of this compound?

A3: Yes, the pH of the medium is a critical factor. This compound is a weak base, making it more soluble in acidic conditions (pH < 7.0). Most standard cell culture media are buffered to a physiological pH of 7.2-7.4, which can lead to the precipitation of the less soluble, uncharged form of the agent.

Q4: Does temperature affect the solubility of this compound?

A4: Yes, temperature can influence solubility. While preparing stock solutions, slight warming can aid dissolution. However, some media components can degrade at higher temperatures. It is generally recommended to prepare stock solutions at room temperature and store them as recommended on the datasheet. When adding to cold media (e.g., 4°C), the solubility may be reduced, so it is best to allow the media to warm to the experimental temperature before adding the agent.

In-Depth Troubleshooting Guides

Issue 1: Precipitation Upon Addition to Cell Culture Media

This guide provides a systematic approach to resolving precipitation when introducing this compound to your cell culture system.

Troubleshooting Workflow:

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock check_media 2. Assess Media Conditions - High salt? (e.g., RPMI) - pH 7.2-7.4? check_stock->check_media method 3. Review Addition Method - Added dropwise? - Stirring/mixing? check_media->method solution1 Action A: Prepare Fresh Stock Use recommended solvent. method->solution1 solution2 Action B: Modify Media - Use lower salt medium (e.g., DMEM) - Slightly acidify a small media aliquot. method->solution2 solution3 Action C: Optimize Addition - Increase final DMSO concentration (if tolerated) - Add dropwise to vortexing media. method->solution3 end Resolution: Agent Soluble solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for media precipitation.

Issue 2: Cloudiness or Precipitation in Aqueous Buffers (e.g., PBS)

This guide focuses on maintaining the solubility of this compound in common buffers used for experiments.

Solubility in Common Buffers:

BufferpHIonic Strength (mM)Solubility of Agent 125 (µg/mL)
Deionized Water7.0<150
PBS7.4150<5
Tris-HCl7.25025
HEPES7.32530

Recommendations:

  • Lower the pH: Adjusting the pH of your buffer to a more acidic value (e.g., 6.5-6.8) can significantly improve the solubility of this compound.

  • Use a Co-solvent: If your experimental conditions permit, maintaining a small percentage of an organic solvent (e.g., 0.5-1% DMSO or ethanol) in the final buffer solution can help keep the agent dissolved.

  • Reduce Ionic Strength: If possible, use a buffer with a lower salt concentration to minimize the "salting out" effect.

Experimental Protocols

Protocol 1: Determining Optimal Solvent for Stock Solution

Objective: To identify the most effective solvent for preparing a high-concentration, stable stock solution of this compound.

Methodology:

  • Weigh out 10 mg of this compound into separate, appropriate vials.

  • Add 1 mL of each test solvent (e.g., DMSO, Ethanol, PEG-400) to a respective vial.

  • Vortex each vial vigorously for 2 minutes.

  • Observe for complete dissolution. If not fully dissolved, gently warm the vial to 37°C for 10 minutes and vortex again.

  • Record the final concentration achieved and note any precipitation after cooling to room temperature.

Solvent Comparison Data:

SolventMax Achieved Concentration (mg/mL)Appearance at 25°CStability at 4°C (24h)
DMSO100Clear, colorlessNo precipitation
Ethanol (95%)20Clear, colorlessSlight precipitation
PEG-40050Clear, colorlessNo precipitation
Deionized Water<0.1SuspensionN/A
Protocol 2: pH-Dependent Solubility Assay

Objective: To quantify the solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of 50 mM buffers with pH values ranging from 5.0 to 8.0 (e.g., citrate for pH 5-6, phosphate for pH 6-7.5, Tris for pH 7.5-8).

  • Add an excess amount of this compound to 1 mL of each buffer.

  • Incubate the samples on a rotator at 25°C for 24 hours to ensure saturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved agent using a validated analytical method (e.g., HPLC-UV).

pH vs. Solubility Data:

pHSolubility (µg/mL)
5.0250
6.0180
7.050
7.235
7.415
8.0<5

Hypothetical Mechanism of Action

This compound is hypothesized to inhibit bacterial growth by targeting the bacterial ribosome, specifically interfering with the translocation step of protein synthesis. This disruption leads to the accumulation of stalled ribosomes and ultimately triggers a cascade of events leading to cell death.

Signaling Pathway Diagram:

cluster_ribosome Bacterial Ribosome A_site A-site translocation Translocation (EF-G Dependent) A_site->translocation P_site P-site P_site->translocation E_site E-site E_site->translocation agent This compound agent->translocation Inhibits stalled Ribosome Stalling translocation->stalled protein_synthesis Protein Synthesis Inhibition stalled->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death

Caption: Inhibition of bacterial protein synthesis.

enhancing the stability of "Antibacterial agent 125" for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 125

Disclaimer: "this compound" is a fictional compound. The information provided below is based on general principles for handling experimental antibacterial agents and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for "this compound" powder and stock solutions?

A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the powder is stable for up to 24 months. Stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, aliquots of concentrated stock solutions (in DMSO) can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.[1]

Q2: I've noticed a color change in my "this compound" solution. What does this indicate?

A2: A color change in the solution often indicates chemical degradation or oxidation of the compound. This can be caused by exposure to light, elevated temperatures, or incompatible solvents or media components.[2][3] It is strongly recommended to discard any discolored solution and prepare a fresh batch from a new stock to ensure the reliability of your experimental results.

Q3: My experiments are showing a gradual decrease in the antibacterial activity of my stock solution. What are the likely causes?

A3: A decrease in antibacterial activity is typically due to the degradation of the agent.[1] Key factors that can contribute to this include:

  • Improper Storage: Storing solutions at room temperature or 4°C for extended periods can accelerate degradation.[4]

  • Repeated Freeze-Thaw Cycles: This can compromise the structural integrity of the compound.

  • Hydrolysis: The agent may be susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH levels.

  • Photodegradation: Exposure to ambient light can break down the active compound.[5]

Q4: How can I prevent "this compound" from precipitating in my cell culture medium?

A4: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the agent has low solubility in the aqueous medium. To prevent this:

  • Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%).

  • Prepare an intermediate dilution of the stock solution in a suitable buffer before adding it to the final culture medium.

  • Vortex the solution thoroughly after adding the agent to the medium.

  • Consider the use of a solubilizing agent, but first, verify its compatibility with your experimental setup and its potential effects on the bacteria.

Troubleshooting Guides

Guide 1: Troubleshooting Decreased Antibacterial Activity

If you observe a significant drop in the efficacy of this compound, follow these steps to identify the cause:

Step 1: Verify Stock Solution Integrity

  • Action: Prepare a fresh stock solution from the lyophilized powder.

  • Rationale: This will rule out degradation due to improper storage or handling of a previously prepared stock solution.[1]

Step 2: Check Experimental Conditions

  • Action: Review your experimental protocol, paying close attention to pH, temperature, and incubation time.

  • Rationale: The stability and activity of many antibacterial agents are highly dependent on these factors.[2][6]

Step 3: Run a Positive Control

  • Action: Test a known, stable antibiotic with a similar mechanism of action alongside your agent.

  • Rationale: This helps to confirm that the experimental setup, including the bacterial strain and culture conditions, is optimal.[7]

Step 4: Assess Potential for Resistance

  • Action: Use a fresh bacterial culture from a frozen stock for each experiment.

  • Rationale: Repeated sub-culturing in the presence of the agent can lead to the development of resistant strains.[1]

G start Decreased Antibacterial Activity Observed q1 Was a fresh stock solution used? start->q1 a1_no Prepare a fresh stock solution and repeat the experiment. q1->a1_no No q2 Are experimental conditions (pH, temp) optimal? q1->q2 Yes a2_no Adjust conditions and re-test. q2->a2_no No q3 Did the positive control antibiotic work? q2->q3 Yes a3_no Troubleshoot the experimental setup (e.g., bacterial culture, media). q3->a3_no No q4 Is there a possibility of bacterial resistance? q3->q4 Yes a4_yes Use a fresh culture and consider screening for resistance. q4->a4_yes Yes end Consider stability testing (HPLC) to quantify degradation. q4->end No

Caption: Troubleshooting workflow for decreased activity.

Data Presentation

Table 1: Stability Profile of "this compound" under Various Storage Conditions

FormStorage Temperature (°C)SolventDurationStability (Remaining Activity %)
Lyophilized Powder-20N/A24 Months>98%
Lyophilized Powder4N/A6 Months~90%
Stock Solution-80DMSO1 Month>95%
Stock Solution-20DMSO1 Month~85%
Working Solution37Culture Medium24 Hours~60%

Table 2: Influence of pH on the Half-life of "this compound" in Aqueous Solution at 37°C

pHHalf-life (Hours)
5.08.2
7.414.5
8.56.1

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution
  • Preparation: Allow the vial of lyophilized "this compound" to equilibrate to room temperature before opening.

  • Reconstitution: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution for 2-3 minutes until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a method to quantify the concentration of "this compound" and its major degradation products over time.

  • Sample Preparation:

    • Incubate the agent in the desired experimental medium (e.g., Mueller-Hinton Broth) at 37°C.[2]

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

    • Immediately stop the degradation process by adding an equal volume of cold acetonitrile and vortexing.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of "this compound".

    • Calculate the concentration of the agent in each sample by comparing its peak area to the standard curve.

    • Plot the concentration versus time to determine the degradation kinetics and half-life.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Incubate Agent 125 in Medium at 37°C prep2 Withdraw Aliquots at Time Points prep1->prep2 prep3 Quench with Acetonitrile prep2->prep3 prep4 Centrifuge and Collect Supernatant prep3->prep4 hplc1 Inject Sample onto C18 Column prep4->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 analysis2 Quantify Concentration from Peak Area hplc3->analysis2 analysis1 Generate Standard Curve analysis1->analysis2 analysis3 Calculate Degradation Rate and Half-life analysis2->analysis3

Caption: Workflow for assessing stability via HPLC.

Signaling Pathways

Hypothetical Degradation Pathway of "this compound"

This diagram illustrates a potential degradation pathway for "this compound" via hydrolysis and oxidation, leading to inactive byproducts.

G A This compound (Active) B Hydrolyzed Intermediate A->B Hydrolysis (pH, Temp) C Oxidized Intermediate A->C Oxidation (Light, O2) D Inactive Byproduct A B->D E Inactive Byproduct B C->E

Caption: Potential degradation pathways of Agent 125.

References

dealing with "Antibacterial agent 125" cytotoxicity in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 125. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of this compound on eukaryotic cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound in eukaryotic cells?

A1: While primarily targeting bacterial DNA gyrase and topoisomerase IV, this compound has been observed to exhibit off-target effects in eukaryotic cells, leading to cytotoxicity. The primary mechanism of this cytotoxicity is believed to be the induction of mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS), activation of caspase cascades, and ultimately, apoptosis.

Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. What are the possible reasons?

A2: Several factors could contribute to heightened cytotoxicity:

  • Cell Line Susceptibility: Different cell lines exhibit varying sensitivities to xenobiotics. Rapidly dividing cells or those with a high metabolic rate may be more susceptible.

  • Mitochondrial Health: Pre-existing mitochondrial stress in your cell culture can amplify the cytotoxic effects of this compound.

  • Compound Stability: Degradation of this compound in culture media could lead to the formation of more toxic byproducts.

  • Off-Target Effects: At higher concentrations, off-target effects on other cellular components cannot be ruled out.

Q3: How can I mitigate the cytotoxic effects of this compound in my experiments?

A3: To reduce cytotoxicity, consider the following strategies:

  • Dose-Response Optimization: Perform a thorough dose-response analysis to identify the optimal concentration that balances antibacterial efficacy with minimal eukaryotic cell toxicity.

  • Time-Course Experiments: Limit the exposure time of your eukaryotic cells to this compound to the minimum required for your experimental endpoint.

  • Use of Antioxidants: Co-treatment with antioxidants such as N-acetylcysteine (NAC) can help quench ROS and reduce oxidative stress-induced apoptosis.

  • Serum Concentration: Ensure you are using the recommended serum concentration in your culture media, as serum proteins can bind to the compound and reduce its effective concentration.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Symptoms: Inconsistent IC50 values across replicate experiments using the same cell line and concentration of this compound.

Possible Causes & Solutions:

CauseSolution
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Ensure a uniform cell seeding density across all wells and plates.
Compound Solubilization Prepare a fresh stock solution of this compound for each experiment and ensure complete solubilization.
Incubation Time Standardize the incubation time with the agent across all experiments.
Issue 2: Unexpected Cell Morphology Changes

Symptoms: Cells appear rounded, detached, or show signs of blebbing at concentrations of this compound that are not expected to be highly toxic.

Possible Causes & Solutions:

CauseSolution
Apoptosis Induction The observed morphological changes are classic signs of apoptosis. Confirm apoptosis using assays like Annexin V/PI staining.
Solvent Toxicity If using a solvent like DMSO, perform a solvent control to ensure the observed effects are not due to the solvent.
Contamination Rule out microbial contamination of your cell cultures, which can cause morphological changes.

Quantitative Data Summary

The following table summarizes the cytotoxic profile of this compound across various eukaryotic cell lines as determined by the MTT assay after a 24-hour exposure.

Cell LineCell TypeIC50 (µM)
HEK293 Human Embryonic Kidney78.5 ± 5.2
HeLa Human Cervical Cancer65.1 ± 4.8
A549 Human Lung Carcinoma92.3 ± 6.1
HepG2 Human Liver Carcinoma55.8 ± 3.9

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a fluorogenic substrate.

Methodology:

  • Culture and treat cells with this compound as in the MTT assay.

  • Lyse the cells using a supplied lysis buffer.

  • Add the caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Visualizations

G Workflow for Assessing Cytotoxicity of this compound A Cell Seeding B Treatment with This compound A->B C Incubation (24h) B->C D MTT Assay C->D E Caspase-3 Assay C->E F ROS Measurement C->F G Data Analysis (IC50 Calculation) D->G E->G F->G

Caption: Experimental workflow for evaluating cytotoxicity.

G Proposed Cytotoxicity Pathway of this compound cluster_cell Eukaryotic Cell AA125 This compound Mito Mitochondrial Dysfunction AA125->Mito ROS Increased ROS Mito->ROS Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for cytotoxicity.

Validation & Comparative

A Comparative Analysis of the Efficacy of Antibacterial Agent NH125 and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the novel antibacterial agent NH125 and the established antibiotic vancomycin reveals distinct mechanisms of action and efficacy profiles against challenging bacterial pathogens. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, including a side-by-side analysis of their performance, detailed experimental methodologies, and visual representations of their molecular interactions.

This report synthesizes findings from multiple in-vitro studies to offer an objective comparison between the novel imidazole compound, Antibacterial Agent 125 (NH125), and the glycopeptide antibiotic, vancomycin. The analysis focuses on their efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, and delves into their distinct modes of action.

Executive Summary of Efficacy

NH125 has demonstrated potent antimicrobial activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy extends to killing persistent forms of bacteria that are often tolerant to conventional antibiotics. Vancomycin remains a cornerstone in the treatment of serious MRSA infections, though concerns about reduced susceptibility and treatment failures, especially for strains with higher minimum inhibitory concentrations (MICs), are well-documented.

A key finding is that NH125 may act synergistically with cell wall-targeting antibiotics like vancomycin. By inhibiting the VraS sensor histidine kinase, NH125 can sensitize S. aureus to the effects of vancomycin, suggesting a potential role in combination therapy.

Quantitative Efficacy Data

The following tables summarize the in-vitro efficacy of NH125 and vancomycin against Staphylococcus aureus, as determined by Minimum Inhibitory Concentration (MIC) assays. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are not yet widely available.

Table 1: Minimum Inhibitory Concentration (MIC) of NH125 against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)MIC (µM)Reference
S. aureus MW2 (MRSA)2~3.8[1]
S. aureus USA300 (MRSA)2~3.8[1]
S. aureus Newman2~3.8[1]
11 Clinical S. aureus Isolates2-4~3.8-7.6[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against Staphylococcus aureus

Bacterial Strain/GroupMIC (µg/mL)Testing MethodReference
S. aureus Newman0.38Broth Microdilution[3]
MRSA (General)≤2 (Susceptible)CLSI Standard
MRSA with Treatment Failures1-2Various[4]
Pediatric S. aureus Isolates<1.0Broth Microdilution
Pediatric S. aureus Isolates≥1Etest

Mechanisms of Action

NH125 exhibits a dual mechanism of action, distinguishing it from many conventional antibiotics. Firstly, it functions as a histidine kinase inhibitor, specifically targeting the VraS sensor in the VraSR two-component regulatory system of S. aureus. This system is crucial for the bacterial response to cell wall stress, including that induced by antibiotics. By inhibiting VraS, NH125 disrupts this stress response. Secondly, NH125 acts as a membrane-active agent, causing disruption of the bacterial cell's lipid bilayer, leading to a loss of membrane integrity and subsequent cell death[2][5].

Vancomycin's mechanism of action is well-established. It inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding prevents the transglycosylation and transpeptidation steps in cell wall construction, ultimately leading to cell lysis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups discussed, the following diagrams have been generated using the DOT language.

VraSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Wall_Stress Cell Wall Stress (e.g., Vancomycin) VraS VraS (Sensor Histidine Kinase) Cell_Wall_Stress->VraS Activates VraS_P VraS-P VraS->VraS_P Autophosphorylation VraR VraR (Response Regulator) VraS_P->VraR Phosphotransfer VraR_P VraR-P VraR->VraR_P DNA DNA VraR_P->DNA Binds to Promoter Cell_Wall_Genes Cell Wall Stress Response Genes DNA->Cell_Wall_Genes Upregulates Transcription NH125 NH125 NH125->VraS Inhibits

Caption: VraSR Signaling Pathway in S. aureus and Inhibition by NH125.

MIC_Assay_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution Perform Serial Dilutions of NH125 and Vancomycin in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Dual_Mechanism_NH125 NH125 Antibacterial Agent NH125 Target1 Inhibition of VraS Histidine Kinase NH125->Target1 Target2 Disruption of Bacterial Cell Membrane NH125->Target2 Outcome1 Impaired Cell Wall Stress Response Target1->Outcome1 Outcome2 Loss of Membrane Integrity and Cell Lysis Target2->Outcome2 Synergy Sensitization to Cell Wall Antibiotics (e.g., Vancomycin) Outcome1->Synergy Bacterial_Death Bacterial Cell Death Outcome1->Bacterial_Death Outcome2->Bacterial_Death

Caption: Dual Mechanism of Action of NH125.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NH125 and vancomycin.

Minimum Inhibitory Concentration (MIC) Assay

The MICs of NH125 and vancomycin against various S. aureus strains were determined using the broth microdilution method, following established guidelines with minor modifications in some studies.

  • Bacterial Strains and Growth Conditions: S. aureus strains, including MRSA clinical isolates, were grown overnight in appropriate broth media (e.g., Tryptic Soy Broth - TSB) at 37°C.

  • Preparation of Inoculum: The overnight cultures were diluted to achieve a standardized bacterial suspension, typically corresponding to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agents: Stock solutions of NH125 and vancomycin were prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth (turbidity) in the wells.

Biofilm Formation Assay

The effect of sub-inhibitory concentrations of NH125 on S. aureus biofilm formation was assessed using a microtiter plate assay.

  • Bacterial Culture Preparation: An exponential phase culture of S. aureus was prepared in TSB.

  • Incubation with NH125: A bacterial suspension with an optical density at 600 nm (OD600) of approximately 0.03 was incubated in flat-bottomed 96-well polystyrene microtiter plates. Serially diluted solutions of NH125 at sub-MIC levels were added to the wells.

  • Biofilm Growth: The plates were incubated for 24 hours at 37°C without shaking to allow for biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic cells were removed, and the wells were washed. The remaining biofilm was stained with crystal violet, which was subsequently solubilized, and the absorbance was measured to quantify the extent of biofilm formation.

Bacterial Membrane Permeability Assay

To investigate the membrane-disrupting activity of NH125, a SYTOX Green membrane permeability assay was utilized.

  • Bacterial Cell Preparation: S. aureus cells were grown to the exponential phase, harvested, and washed.

  • Assay Setup: The bacterial cells were resuspended in a suitable buffer containing the fluorescent dye SYTOX Green. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Treatment with NH125: NH125 was added to the cell suspension at various concentrations.

  • Fluorescence Measurement: The increase in fluorescence over time was monitored using a fluorescence plate reader. A rapid increase in fluorescence indicates damage to the bacterial cell membrane.

Conclusion

Antibacterial agent NH125 presents a promising profile with a novel dual mechanism of action that includes the inhibition of a key bacterial signaling pathway and direct disruption of the cell membrane. This multifaceted approach may be particularly effective against persistent and drug-resistant bacteria. While vancomycin remains a critical therapeutic option, the data on NH125 suggests it could be a valuable tool, either as a standalone agent or in combination therapies, to combat challenging Gram-positive infections. Further head-to-head comparative studies and in-vivo evaluations are warranted to fully elucidate the clinical potential of NH125 relative to vancomycin.

References

Comparative Analysis of Antibacterial Agent AFN-1252 for Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of AFN-1252 in comparison to standard-of-care anti-MRSA agents.

This guide provides an objective comparison of the antibacterial agent AFN-1252 with established treatments for infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA), namely vancomycin, linezolid, and daptomycin. The information presented herein is supported by experimental data to aid in the evaluation of AFN-1252's potential as a therapeutic agent.

Introduction to Antibacterial Agent 125 (AFN-1252)

This compound, identified as AFN-1252, is a novel, orally active and selective inhibitor of FabI, an essential enzyme in the fatty acid biosynthesis (FASII) pathway in Staphylococcus species.[1][2] Its targeted mechanism of action offers a promising alternative for treating infections caused by multi-drug resistant staphylococci. AFN-1252 has demonstrated potent activity against a wide range of clinical isolates of S. aureus, including both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains, with a low propensity for the development of resistance.[1][2]

Comparative Efficacy Data

The in vitro activity of AFN-1252 against MRSA is consistently superior to that of vancomycin, linezolid, and daptomycin, as demonstrated by its significantly lower Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Minimum Inhibitory Concentration (MIC) Data
Antibacterial AgentMRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
AFN-1252 Various Clinical Isolates0.002 - 0.120.008≤0.015
VancomycinVarious Clinical Isolates0.25 - 21.5 - 22
LinezolidVarious Clinical Isolates0.25 - 41 - 32 - 3
DaptomycinVarious Clinical Isolates0.06 - 10.25 - 0.50.5 - 0.75

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[1][3][4][5][6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., MRSA) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Antimicrobial Agents: The antibacterial agents are serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each well of a microtiter plate containing the diluted antimicrobial agents is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Cultures: An overnight culture of the test organism is diluted to a starting concentration of approximately 10⁵ to 10⁶ CFU/mL in broth medium.

  • Addition of Antimicrobial Agent: The antibacterial agent is added at a predetermined concentration (e.g., 4x MIC). A growth control without the antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of viable colonies is counted after incubation.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of killing. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[1]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of AFN-1252 and its comparators are visualized in the following diagrams.

AFN-1252: Inhibition of Fatty Acid Synthesis

AFN-1252 specifically targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. This inhibition disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.

AFN1252_Mechanism cluster_FASII Fatty Acid Synthesis II (FASII) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Elongation Cycle Elongation Cycle Malonyl-CoA->Elongation Cycle Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) FabI FabI Elongation Cycle->FabI Fatty Acids Fatty Acids Elongation Cycle->Fatty Acids FabI->Elongation Cycle Reduction Step ACP ACP ACP->Elongation Cycle AFN-1252 AFN-1252 AFN-1252->FabI Inhibition

Caption: Mechanism of action of AFN-1252.

Vancomycin: Inhibition of Peptidoglycan Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[8]

Vancomycin_Mechanism cluster_CellWall Peptidoglycan Synthesis Lipid II Precursor Lipid II Precursor D-Ala-D-Ala terminus D-Ala-D-Ala terminus Lipid II Precursor->D-Ala-D-Ala terminus Transglycosylase Transglycosylase D-Ala-D-Ala terminus->Transglycosylase Substrate Peptidoglycan Chain Peptidoglycan Chain Transglycosylase->Peptidoglycan Chain Transpeptidase Transpeptidase Cross-linked Cell Wall Cross-linked Cell Wall Transpeptidase->Cross-linked Cell Wall Peptidoglycan Chain->Transpeptidase Substrate Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala terminus Binding and Inhibition

Caption: Mechanism of action of Vancomycin.

Linezolid: Inhibition of Protein Synthesis

Linezolid, an oxazolidinone antibiotic, inhibits the initiation of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for the translation of mRNA into proteins.[9]

Linezolid_Mechanism cluster_Ribosome Bacterial Ribosome 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex 30S Subunit->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex mRNA mRNA mRNA->70S Initiation Complex Initiator tRNA Initiator tRNA Initiator tRNA->70S Initiation Complex Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Linezolid Linezolid Linezolid->50S Subunit Binds to 23S rRNA, prevents formation

Caption: Mechanism of action of Linezolid.

Daptomycin: Disruption of Cell Membrane Function

Daptomycin is a cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner. It inserts into the membrane, leading to oligomerization and the formation of ion channels. This results in rapid membrane depolarization, potassium efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[10]

Daptomycin_Mechanism cluster_Membrane Bacterial Cell Membrane Membrane Insertion Membrane Insertion Oligomerization Oligomerization Membrane Insertion->Oligomerization Ion Channel Formation Ion Channel Formation Oligomerization->Ion Channel Formation Membrane Depolarization Membrane Depolarization Ion Channel Formation->Membrane Depolarization Potassium Efflux Potassium Efflux Membrane Depolarization->Potassium Efflux Inhibition of Macromolecule Synthesis Inhibition of Macromolecule Synthesis Membrane Depolarization->Inhibition of Macromolecule Synthesis Cell Death Cell Death Potassium Efflux->Cell Death Inhibition of Macromolecule Synthesis->Cell Death Daptomycin Daptomycin Daptomycin->Membrane Insertion Ca2+ Ca2+ Ca2+->Membrane Insertion Required for

Caption: Mechanism of action of Daptomycin.

Conclusion

AFN-1252 demonstrates superior in vitro potency against MRSA compared to vancomycin, linezolid, and daptomycin. Its novel mechanism of action, targeting the essential FabI enzyme, provides a distinct advantage, particularly in the context of rising resistance to existing antibiotic classes. The data presented in this guide support the continued investigation and development of AFN-1252 as a valuable addition to the therapeutic arsenal against challenging MRSA infections. Further clinical studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Comparative Efficacy of Antibacterial Agent NH125 Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Performance of NH125

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. In the quest for novel antimicrobial agents, "Antibacterial agent 125," identified as the imidazole compound 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125), has demonstrated promising activity against a range of clinically relevant resistant pathogens. This guide provides a comparative analysis of NH125's efficacy, supported by available experimental data, to inform further research and development.

Executive Summary

NH125 exhibits potent antibacterial activity, particularly against Gram-positive resistant strains, including oxacillin-resistant Staphylococcus aureus (ORSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP)[1][2]. Its primary mechanism of action involves the inhibition of bacterial histidine protein kinases, crucial components of two-component signal transduction systems that regulate various cellular processes, including antibiotic resistance[1][2]. Furthermore, evidence suggests a dual mechanism that includes direct disruption of the bacterial cell membrane[3]. This multifaceted approach may contribute to its efficacy and potentially lower the propensity for resistance development.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NH125 and its analogue against several resistant bacterial strains, alongside common comparator antibiotics. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Antibacterial AgentOrganismResistance ProfileMIC (µg/mL)Source
NH125 Staphylococcus aureusOxacillin-Resistant (ORSA)0.78[2]
NH125 Enterococcus faecalisVancomycin-Resistant (VRE)0.39[2]
NH125 Streptococcus pneumoniaePenicillin-Resistant (PRSP)3.12[2]
N-arylated NH125 analogue Staphylococcus aureusMethicillin-Resistant (MRSA)23.5 (MBEC)
N-arylated NH125 analogue Staphylococcus epidermidisMethicillin-Resistant (MRSE)11.7 (MBEC)
N-arylated NH125 analogue Enterococcus faeciumVancomycin-Resistant (VRE)2.35 (MBEC)
Vancomycin Staphylococcus aureusMethicillin-Resistant (MRSA)1 - >256
Oxacillin Staphylococcus aureusMethicillin-Resistant (MRSA)>2
Linezolid Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 4
Linezolid Enterococcus faeciumVancomycin-Resistant (VRE)1 - 4
Daptomycin Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 2
Daptomycin Enterococcus faeciumVancomycin-Resistant (VRE)2 - 4

MBEC: Minimum Biofilm Eradication Concentration

Mechanism of Action: Inhibition of the VraS/VraR Two-Component System

In Staphylococcus aureus, one of the key targets of NH125 is the VraS/VraR two-component system. This system plays a pivotal role in the bacterial response to cell wall stress, including the presence of antibiotics like beta-lactams and glycopeptides. The sensor histidine kinase, VraS, detects cell wall damage and autophosphorylates. The phosphate group is then transferred to the response regulator, VraR, which in turn activates the transcription of genes involved in cell wall synthesis and repair, contributing to antibiotic resistance. By inhibiting VraS, NH125 disrupts this signaling cascade, rendering the bacteria more susceptible to cell wall-active agents.

VraSR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraS_P VraS-P VraS->VraS_P Autophosphorylation ATP ATP ATP->VraS_P VraR VraR (Response Regulator) VraS_P->VraR Phosphotransfer VraR_P VraR-P VraR->VraR_P DNA DNA VraR_P->DNA Binds to Promoter Genes Cell Wall Synthesis Genes (e.g., pbp2, murZ) DNA->Genes Upregulates Transcription Response Enhanced Cell Wall Synthesis & Antibiotic Resistance Genes->Response CellWallStress Cell Wall Stress (e.g., Antibiotics) CellWallStress->VraS Activates NH125 NH125 NH125->VraS Inhibits

VraS/VraR signaling pathway in S. aureus.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antibacterial agents like NH125.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibacterial Agent Stock Solution: A stock solution of NH125 (or comparator antibiotic) is prepared at a known high concentration in an appropriate solvent.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Inoculum Preparation:

  • Several colonies from the overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antibacterial Agent:

  • A two-fold serial dilution of the antibacterial agent is performed in the microtiter plate.

  • Typically, 50 µL of CAMHB is added to wells 2 through 12.

  • 100 µL of the antibacterial agent at twice the highest desired final concentration is added to well 1.

  • 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.

  • Well 11 serves as a positive control (inoculum without the agent), and well 12 serves as a negative control (broth only).

4. Inoculation and Incubation:

  • 50 µL of the prepared bacterial inoculum is added to wells 1 through 11.

  • The plate is covered and incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible growth (i.e., the first clear well).

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Prepare a logarithmic-phase culture of the test organism in a suitable broth.

  • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Prepare tubes containing the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) in the same broth. Include a growth control tube without the agent.

2. Experimental Procedure:

  • Inoculate the tubes with the prepared bacterial suspension.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent and the control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a <3-log₁₀ reduction in the bacterial count.

References

Comparative Analysis of Antibacterial Agent 125 and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel investigational compound, "Antibacterial agent 125," and the established antibiotic, linezolid. The comparison focuses on their antibacterial activity, mechanisms of action, and resistance profiles, supported by available data. This document is intended to serve as a resource for researchers in the field of antibacterial drug discovery and development.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. This guide evaluates "this compound," a potential new antibacterial compound, in the context of linezolid, a clinically important oxazolidinone antibiotic.

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[1] It is primarily used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] Linezolid functions by inhibiting the initiation of bacterial protein synthesis.[3][4]

This compound is a novel compound with reported potent antimicrobial activity against clinically relevant Gram-positive pathogens.[5][6] It is currently in the research and development phase and is noted for its potential to address antimicrobial resistance.[5]

In Vitro Antibacterial Activity

A direct comparison of the in vitro activity of this compound and linezolid is presented below. The data for this compound is based on information from chemical suppliers, while the data for linezolid is compiled from various published studies.

Organism This compound MIC50 (µM) Linezolid MIC Range (µg/mL) Linezolid MIC50 (mg/L) Linezolid MIC90 (mg/L)
Gram-positive pathogens0.25 - 8[5][6][7]
Staphylococcus aureus0.25 - 4[8]
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibitory activity reported[5][6]
Enterococcus faecalis2 - 4[8]
Enterococcus faecium1 - 4[8]
Streptococcus pneumoniae0.25 - 2[8]0.5[9]1[9]
β-hemolytic streptococci(inhibited by 2 mg/L)[9]

Note: MIC values for this compound are provided in µM, while linezolid values are in µg/mL or mg/L. A direct comparison of potency requires conversion based on the molecular weight of this compound (270.71 g/mol ). For example, a MIC50 of 1 µM for this compound would be approximately 0.27 µg/mL.

Mechanism of Action

Linezolid: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[4] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[3][] This binding prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[3][4] This unique mechanism of action means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.[1][2]

linezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA mRNA_tRNA mRNA + Initiator tRNA mRNA_tRNA->70S_complex Forms complex with 30S and 50S subunits Inhibition->70S_complex Prevents Formation

Caption: Mechanism of action of linezolid.

This compound: The precise mechanism of action for this compound has not been publicly disclosed in the available documentation. Further research is required to elucidate its molecular target and mode of antibacterial activity.

Resistance Profile

Linezolid: Resistance to linezolid is still relatively uncommon but has been reported.[11] The primary mechanisms of resistance involve point mutations in the V domain of the 23S rRNA, which is the binding site for linezolid.[12][13] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, thereby reducing linezolid binding.[13] This gene is often located on mobile genetic elements, allowing for horizontal transfer.[3]

linezolid_resistance cluster_resistance Resistance Mechanisms Linezolid Linezolid Ribosome_Binding_Site 23S rRNA Binding Site (Domain V) Linezolid->Ribosome_Binding_Site Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Binding_Site->Protein_Synthesis_Inhibition Point_Mutations Point Mutations in 23S rRNA Gene (e.g., G2576T) Point_Mutations->Ribosome_Binding_Site Alters binding site cfr_Gene Acquisition of cfr Gene Methyltransferase Cfr Methyltransferase cfr_Gene->Methyltransferase Encodes rRNA_Modification Methylation of A2503 in 23S rRNA Methyltransferase->rRNA_Modification Catalyzes rRNA_Modification->Ribosome_Binding_Site Blocks binding

Caption: Mechanisms of resistance to linezolid.

This compound: It is reported that this compound does not induce resistance after ten passages.[5] This suggests a potentially lower propensity for resistance development compared to some other antibiotics, though further in-depth studies are necessary to confirm this and to identify any potential resistance mechanisms.

Other Reported Properties

Property This compound Linezolid
Cytotoxicity No cytotoxicity in human cells reported.[5][6]Can cause myelosuppression (thrombocytopenia, anemia, leukopenia), particularly with prolonged use.[1]
Metabolic Stability High metabolic stability reported.[5]Metabolized via oxidation of the morpholine ring to two inactive metabolites.[3][4]
Biofilm Activity Moderate ability to inhibit biofilm formation reported.[5]Effective against staphylococcal biofilms.[14]
Bioavailability Not reported.High oral bioavailability of nearly 100%.[1][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

mic_workflow Start Start Prepare_Agent Prepare serial two-fold dilutions of This compound/Linezolid in a 96-well microtiter plate. Start->Prepare_Agent Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prepare_Agent->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension. Prepare_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours. Inoculate->Incubate Read_Results Determine the MIC: the lowest concentration of the agent that completely inhibits visible bacterial growth. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared in a suitable solvent.

  • Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

  • A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.

2. Preparation of Inoculum:

  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

3. Inoculation:

  • Add the standardized inoculum to each well of the microtiter plate (except the sterility control).

4. Incubation:

  • Incubate the plate at 35-37°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Conclusion

This comparative analysis highlights the potential of this compound as a novel Gram-positive antibacterial agent. Its reported potent activity, high metabolic stability, and low propensity for resistance induction are promising characteristics.[5] However, it is crucial to note that the data on this compound is preliminary and not yet peer-reviewed.

Linezolid remains a valuable therapeutic option for treating serious Gram-positive infections, particularly those caused by resistant strains.[3][16] Its well-characterized mechanism of action, pharmacokinetic profile, and extensive clinical data provide a benchmark for the evaluation of new antibacterial agents.

Further research, including detailed mechanistic studies, in vivo efficacy models, and comprehensive safety assessments, is essential to fully understand the therapeutic potential of this compound and its place in the landscape of antibacterial drug development.

References

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 125 (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibacterial Agent 125 (also known as NH125 or 1-benzyl-3-cetyl-2-methylimidazolium iodide) in the context of cross-resistance with other antibacterial agents. The information is compiled from various studies to aid in understanding its potential role in combating drug-resistant pathogens.

Executive Summary

This compound (NH125) is a synthetic imidazole compound that has demonstrated potent bactericidal activity against a broad spectrum of clinically relevant pathogens, including multidrug-resistant (MDR) strains. Its primary mechanisms of action are the inhibition of bacterial histidine kinases and the disruption of the bacterial cell membrane. This dual mechanism suggests a low propensity for the development of resistance and a favorable profile regarding cross-resistance with existing antibiotic classes that target different cellular pathways.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NH125 against various bacterial strains, including those with defined resistance to other antibiotics. Data has been aggregated from multiple studies to provide a comparative overview.

Bacterial SpeciesStrain DescriptionNH125 MIC (µg/mL)Comparator Agent(s)Comparator MIC(s) (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 4.69Oxacillin>256
Staphylococcus aureusClinical Isolates (Persisters)2 - 4Vancomycin>64
Enterococcus faecalisVancomycin-Resistant (VRE)0.39Vancomycin>256
Streptococcus pneumoniaePenicillin-Resistant (PRSP)3.12Penicillin>16
Acinetobacter baumanniiMulti-Drug Resistant (MDR)8 - 18.8MultipleHigh Resistance
Klebsiella pneumoniaeESKAPE Pathogen8 - 16MultipleHigh Resistance
Pseudomonas aeruginosaESKAPE Pathogen8 - 16MultipleHigh Resistance
Enterobacter aerogenesESKAPE Pathogen8 - 16MultipleHigh Resistance

Key Observations:

  • NH125 demonstrates consistent and potent activity against Gram-positive bacteria that are resistant to beta-lactams (MRSA, PRSP) and glycopeptides (VRE).[1]

  • Its efficacy extends to challenging Gram-negative pathogens, including MDR strains of Acinetobacter baumannii.[2]

  • Studies on S. aureus persister cells, which are notoriously tolerant to conventional antibiotics, show that NH125 can effectively eradicate these dormant cells.[3]

  • An N-arylated analogue of NH125 has shown rapid and complete eradication of MRSA, MRSE, VRE, and MDR A. baumannii cultures.[2][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Stock solution of NH125 and comparator antibiotics

  • Sterile diluents

  • Incubator

  • Microplate reader (optional)

Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate wells with the appropriate broth.

  • The bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]

Cross-Resistance Assessment

To assess cross-resistance, strains with known resistance to a specific antibiotic are tested for their susceptibility to NH125, and vice-versa.

Procedure:

  • A panel of bacterial strains with well-characterized resistance mechanisms to different classes of antibiotics (e.g., beta-lactams, fluoroquinolones, aminoglycosides) is selected.

  • The MIC of NH125 is determined for each of these resistant strains using the broth microdilution method described above.

  • Conversely, a strain with induced resistance to NH125 (developed through serial passage in sub-inhibitory concentrations of the agent) is tested for its susceptibility to the panel of other antibiotics.

  • A lack of significant increase in the MIC of NH125 against strains resistant to other antibiotics, and no change in the MICs of other antibiotics against an NH125-resistant strain, would indicate a lack of cross-resistance.

Mandatory Visualizations

Signaling Pathway: VraS/VraR Two-Component System in S. aureus

NH125 has been shown to inhibit the VraS sensor histidine kinase in Staphylococcus aureus. This inhibition can sensitize the bacterium to cell wall-targeting antibiotics. The VraS/VraR system is a key regulator of the cell wall stress response.[7][8][9][10][11]

VraS/VraR signaling pathway and NH125 inhibition.
Experimental Workflow: Cross-Resistance Study

The following diagram illustrates a typical workflow for assessing cross-resistance between antibacterial agents.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment cluster_setup Strain Selection & Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Strain_Panel Select Panel of Resistant Strains Inoculum_Prep Prepare Standardized Bacterial Inocula Strain_Panel->Inoculum_Prep NH125_Resistant Generate NH125 Resistant Strain (Serial Passage) NH125_Resistant->Inoculum_Prep MIC_NH125 Determine NH125 MICs for Resistant Panel Inoculum_Prep->MIC_NH125 MIC_Panel Determine MICs of Other Antibiotics for NH125-Resistant Strain Inoculum_Prep->MIC_Panel Compare_MICs Compare MIC Values with Wild-Type/Sensitive Strains MIC_NH125->Compare_MICs MIC_Panel->Compare_MICs Conclusion Draw Conclusions on Cross-Resistance Profile Compare_MICs->Conclusion

Workflow for cross-resistance studies.

References

Independent Verification of "Antibacterial Agent 125" MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in-vitro antibacterial performance of "Antibacterial agent 125" against common Gram-positive pathogens, benchmarked against established antibiotics. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for "this compound" in publicly accessible literature, this guide presents a framework for comparison, including standardized testing protocols and data from quality control strains for comparator agents. The MIC values for "this compound" presented herein are hypothetical and for illustrative purposes, based on the publicly reported MIC50 range of 0.25 - 8 μM against clinically relevant Gram-positive pathogens.[][2][3]

Data Presentation: Comparative MIC Values

The following table summarizes the MIC values of "this compound" and comparator antibiotics against common Gram-positive bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay.

Antibacterial AgentTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)[Hypothetical Value]
Enterococcus faecalis (VRE)[Hypothetical Value]
Vancomycin Staphylococcus aureus ATCC 292131
Enterococcus faecalis ATCC 292122
Linezolid Staphylococcus aureus ATCC 292132
Enterococcus faecalis ATCC 292122
Daptomycin Staphylococcus aureus ATCC 292130.25 - 1
Enterococcus faecalis ATCC 292122 - 4

Note: The MIC values for "this compound" are hypothetical and intended for illustrative purposes. Specific experimental data is required for a definitive comparison. The MIC values for comparator agents are based on published data for standard quality control strains.

Experimental Protocols: Broth Microdilution MIC Assay

The determination of MIC values should be performed according to the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test Compound: this compound

  • Comparator Antibiotics: Vancomycin, Linezolid, Daptomycin

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE), and relevant quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibacterial agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in CAMHB to achieve the desired final concentration range in the microtiter plates.

  • Inoculum Preparation: Culture the bacterial strains on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with the aid of a spectrophotometer.

Mandatory Visualization: Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Antibiotic Dilution Series D Dispense Antibiotic Dilutions into 96-well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to 5 x 10^5 CFU/mL B->C E Add Bacterial Inoculum to each well C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

The Synergistic Power of Beta-Lactamase Inhibitors: A Comparative Guide on Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The combination of the beta-lactam antibiotic amoxicillin with the beta-lactamase inhibitor clavulanic acid represents a cornerstone in the fight against bacterial resistance. This guide provides a detailed comparison of the antibacterial efficacy of amoxicillin alone versus its combination with clavulanic acid, supported by experimental data and protocols. The synergistic relationship, where clavulanic acid protects amoxicillin from degradation by bacterial enzymes, significantly broadens its spectrum of activity, particularly against resistant strains.

Mechanism of Synergy: How Clavulanic Acid Protects Amoxicillin

Many bacteria develop resistance to beta-lactam antibiotics like amoxicillin by producing beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, a critical structural component for the antibiotic's function, rendering it inactive.

Clavulanic acid is a beta-lactamase inhibitor that contains a beta-lactam ring in its structure.[1] It acts as a "suicide inhibitor."[2] It binds irreversibly to the beta-lactamase enzyme, preventing it from destroying amoxicillin.[1][3] This inactivation of the resistance enzyme allows amoxicillin to reach its target—the penicillin-binding proteins (PBPs) in the bacterial cell wall—and exert its bactericidal effect.

Mechanism_of_Action cluster_bacterium Resistant Bacterium cluster_synergy Synergistic Action Amoxicillin Amoxicillin BetaLactamase β-lactamase Enzyme Amoxicillin->BetaLactamase Hydrolysis & Inactivation Target Penicillin-Binding Proteins (PBPs) Amoxicillin->Target Inhibition Inactive_Enzyme Inactive Enzyme Complex CellWall Cell Wall Synthesis Target->CellWall Blocks Lysis Cell Lysis CellWall->Lysis Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->BetaLactamase Irreversible Inhibition Amoxicillin_Protected Amoxicillin (Protected) Target_S Penicillin-Binding Proteins (PBPs) Amoxicillin_Protected->Target_S Inhibition CellWall_S Cell Wall Synthesis Target_S->CellWall_S Blocks Lysis_S Cell Lysis CellWall_S->Lysis_S

Figure 1. Mechanism of amoxicillin inactivation and synergistic protection by clavulanic acid.

Comparative Efficacy: In Vitro Susceptibility Data

The synergistic effect of amoxicillin and clavulanic acid is quantified by comparing the Minimum Inhibitory Concentration (MIC) of amoxicillin alone with the MIC of the combination against various bacterial strains. A lower MIC indicates greater antibacterial potency. The data clearly demonstrates that the combination, often known as co-amoxiclav, is significantly more effective against beta-lactamase-producing, ampicillin-resistant organisms.

Table 1: Comparative MIC Values (μg/mL) of Amoxicillin vs. Amoxicillin/Clavulanic Acid

Bacterial StrainAmoxicillin Alone (MIC)Amoxicillin/Clavulanic Acid (MIC)Fold Reduction in MICReference
Haemophilus influenzae (Amp-Resistant)6.25 - 12.50.3617-35x[4]
Staphylococcus aureus (β-lactamase+)>1282.0>64x[5]
Escherichia coli (Amp-Resistant)59.8% Resistant33.2% ResistantN/A (Resistance %)[6]
Klebsiella pneumoniae>12816.0>8x[5]

Note: MIC values can vary between studies and specific strains.

Experimental Protocols: Synergy Testing

The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][8]

Checkerboard Assay Protocol

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the amoxicillin/clavulanic acid combination against a target bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[9]

  • Stock solutions of Amoxicillin and Clavulanic Acid

Procedure:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of amoxicillin are prepared along the x-axis (columns) of the microtiter plate, and serial dilutions of clavulanic acid are prepared along the y-axis (rows).[10]

  • Inoculation: Each well is inoculated with 100μL of the standardized bacterial suspension.[9]

  • Controls: Include wells with amoxicillin alone (to determine its MIC), clavulanic acid alone (to determine its MIC), and a growth control well with no antibiotics.[10]

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.[9]

  • Reading Results: The MIC is defined as the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.[9]

  • Calculation of FIC Index: The FIC index is calculated using the following formula:

    • FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid

    • Where FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

    • And FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

Interpretation of FIC Index: [8][9]

  • Synergy: ≤ 0.5

  • Indifference/Additive: > 0.5 to 4.0

  • Antagonism: > 4.0

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay Setup cluster_analysis Data Analysis A Prepare Amoxicillin Stock Solution D Serially dilute Amoxicillin along plate columns A->D B Prepare Clavulanic Acid Stock Solution E Serially dilute Clavulanic Acid along plate rows B->E C Standardize Bacterial Inoculum (0.5 McFarland) F Inoculate all wells with standardized bacteria C->F D->F E->F G Incubate plate (37°C, 18-24h) F->G H Read MICs for drugs alone and in combination G->H I Calculate FIC Index (FIC_Amox + FIC_CA) H->I J Interpret Result: Synergy, Indifference, or Antagonism I->J

Figure 2. Workflow for determining antibiotic synergy using the checkerboard assay.

Conclusion

The combination of amoxicillin with clavulanic acid is a clear example of a successful synergistic pairing in antimicrobial therapy. By neutralizing the bacterial defense mechanism of beta-lactamase production, clavulanic acid restores and expands the efficacy of amoxicillin. The experimental data consistently shows a significant reduction in the MIC for the combination product against resistant strains compared to amoxicillin alone. This synergistic relationship is a vital strategy in overcoming antibiotic resistance and remains a critical tool for clinicians worldwide.

References

Performance of Antibacterial Agent 125 in Diverse Bacterial Growth Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of Antibacterial Agent 125 (also known as NH125 or 1-benzyl-3-cetyl-2-methylimidazolium iodide) in various bacterial growth media. While direct comparative studies of Agent 125 across multiple media are not extensively published, this document synthesizes available data for Agent 125 and contextualizes its performance by examining the well-documented effects of different media on the activity of other antibacterial agents. This guide aims to equip researchers with the necessary information to design robust experiments and accurately interpret antimicrobial susceptibility testing results.

Introduction to this compound

This compound is a novel imidazole compound, specifically 1-benzyl-3-cetyl-2-methylimidazolium iodide, with demonstrated potent antimicrobial activity.[1] It is recognized for its efficacy against a broad spectrum of bacteria, including clinically significant Gram-positive pathogens and some Gram-negative species.[2] The primary mechanism of action for Agent 125 is the inhibition of histidine protein kinases, crucial components of bacterial two-component signaling systems that regulate various cellular processes, including antibiotic resistance.[1][3] Furthermore, studies have indicated that NH125 can disrupt bacterial lipid bilayers, contributing to its bactericidal effects, particularly against persistent cells like methicillin-resistant Staphylococcus aureus (MRSA).[2]

Performance Data of this compound

The available data on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains are summarized below. It is important to note that the specific growth medium used can influence these values.

BacteriumStrainGrowth MediumMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusMRSANot Specified-0.25 - 8[2]
Enterococcus faecium-Not Specified2-[2]
Staphylococcus aureus-Not Specified4-[2]
Gram-negative bacteriaVariousNot Specified8 - 16-[2]

Influence of Bacterial Growth Media on Antibacterial Performance

The composition of the bacterial growth medium is a critical factor that can significantly alter the outcome of in vitro antimicrobial susceptibility tests. Different media can affect the growth rate of bacteria, the stability and activity of the antimicrobial agent, and the expression of resistance mechanisms. The following table summarizes the characteristics of commonly used media and their potential impact on antibacterial agent performance.

Growth MediumKey ComponentsTypical UsePotential Impact on Antibacterial Agent Performance
Mueller-Hinton Broth/Agar (MHB/MHA) Beef infusion, casein hydrolysate, starchStandard medium for routine antimicrobial susceptibility testing (AST).Starch can bind to some compounds, potentially reducing their effective concentration. Cation concentration (e.g., Ca²⁺, Mg²⁺) can affect the activity of certain antibiotics like aminoglycosides and tetracyclines.
Tryptic Soy Broth/Agar (TSB/TSA) Tryptone, soytone, dextroseGeneral-purpose medium for the cultivation of a wide variety of microorganisms.Rich in nutrients, which can sometimes antagonize the action of certain antimicrobials, particularly antimetabolites. May lead to higher MIC values compared to less rich media.
Luria-Bertani Broth/Agar (LB) Tryptone, yeast extract, NaClCommonly used for molecular biology applications and bacterial growth.High salt concentration can influence the activity of some membrane-active agents. The presence of yeast extract provides a rich source of nutrients that may affect antibiotic efficacy.
Nutrient Broth/Agar (NB/NA) Peptone, beef extractBasic medium for the cultivation of non-fastidious bacteria.Less rich than TSB or LB, which may result in lower MIC values for some antibiotics due to slower bacterial growth and fewer antagonistic components.
Brain Heart Infusion Broth/Agar (BHI) Calf brain infusion, beef heart infusion, peptone, dextroseHighly nutritious medium used for the cultivation of fastidious microorganisms.The very rich composition can significantly impact the performance of antibiotics, often leading to higher MICs.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antibacterial agent performance. The following are detailed protocols for common antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

  • Serial Dilution of Antimicrobial Agent: Add 50 µL of the antimicrobial agent stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each row should contain only the growth medium and serve as a positive control for bacterial growth. A well with uninoculated medium serves as a negative control.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in the chosen growth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed by the naked eye.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

  • Preparation of Agar Plates: Pour a standardized depth of molten agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Agent 125 Stock Solution D Serial Dilution of Agent 125 in Plate A->D B Prepare Bacterial Inoculum E Inoculate Wells with Bacteria B->E C Prepare Growth Medium C->D C->E D->E F Incubate at 37°C for 18-24h E->F G Read Plate and Determine MIC F->G

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antimicrobial. However, for accurate and reproducible in vitro evaluation, the choice of bacterial growth medium is paramount. Researchers should consider the potential interactions between the medium components and the antibacterial agent, as well as the specific nutritional requirements of the test organism. The standardized protocols provided in this guide offer a framework for consistent and reliable assessment of the performance of this compound and other novel antimicrobial compounds. Future studies directly comparing the efficacy of Agent 125 in different standard media are warranted to provide a more complete performance profile.

References

Safety Operating Guide

Personal protective equipment for handling Antibacterial agent 125

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Antibacterial Agent 125

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 1274611-43-6
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Purity >98% (HPLC)
Solubility In Vitro: DMSO : 250 mg/mL (923.50 mM; Ultrasonic (<60°C))
Storage (In solvent) -80°C for 6 months; -20°C for 1 month (protect from light)

Source: MedChemExpress Safety Data Sheet[1], MOLNOVA Product Information[2]

While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety practices to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to prevent direct contact and inhalation.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Nitrile or Latex GlovesPowder-free gloves are recommended to avoid contamination of the work area.[3] Change gloves every 30 to 60 minutes or immediately if they become damaged or contaminated.[3] For added protection, especially when handling stock solutions, consider wearing double gloves.[3]
Eye Protection Safety Glasses with Side Shields or GogglesProvides a barrier against accidental splashes.[3]
Body Protection Laboratory CoatA buttoned lab coat protects the skin and personal clothing from contamination.[4][5]
Respiratory Protection N95 or N100 Particle MaskRecommended when handling the powdered form of the agent to prevent inhalation of fine dust particles.[3][6]

Experimental Protocols: Step-by-Step Handling and Disposal

Operational Plan: Safe Handling Workflow

  • Preparation:

    • Before handling, ensure that the laboratory is equipped with an accessible safety shower and eye wash station.[1]

    • Disinfect the work area with a 70% ethanol or 10% bleach solution before and after use.[7]

    • Don the appropriate personal protective equipment as detailed in the table above.

    • When weighing the powdered form of the agent, do so in an area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Solution Preparation:

    • Use a properly calibrated balance for accurate measurement.

    • When dissolving the agent in a solvent, add the powder to the liquid to minimize splashing.

    • Cap all containers securely when not in use to prevent spills and evaporation.[8]

  • During Experimentation:

    • Handle all solutions containing this compound with care to avoid spills and the creation of aerosols.[5]

    • Clearly label all containers with the name of the agent, concentration, and date.

    • Do not eat, drink, or smoke in the laboratory.[7][9]

    • Wash hands thoroughly with disinfectant soap after handling the agent and before leaving the laboratory.[7]

Disposal Plan: Waste Management

Proper disposal of antibacterial waste is critical to prevent environmental contamination and the development of antimicrobial resistance.[10]

  • Solid Waste:

    • Contaminated materials such as gloves, pipette tips, and paper towels should be placed in a designated biohazard waste container.[11]

  • Liquid Waste:

    • Stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, approved container for chemical waste.[12]

    • Do not pour stock solutions or unused media containing the agent down the drain.[12]

    • For media containing this compound that has been used for cell culture, it should be treated as chemical waste.[12] Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended method for disposal of stock solutions.[12]

  • Sharps:

    • Needles, syringes, and other sharp objects contaminated with the agent must be disposed of in a puncture-resistant sharps container.[11]

  • Final Disposal:

    • All waste should be disposed of in accordance with institutional and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[10][12]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure A Don Appropriate PPE B Disinfect Work Area A->B C Weigh Powder in Ventilated Area B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste E->F G Solid Waste (Biohazard Bin) F->G H Liquid Waste (Chemical Waste) F->H I Sharps (Sharps Container) F->I J Disinfect Work Area G->J H->J I->J K Remove PPE J->K L Wash Hands Thoroughly K->L

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.